1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
Descripción
BenchChem offers high-quality 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(piperidine-4-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(9-1-5-13-6-2-9)14-7-3-10(4-8-14)12(16)17/h9-10,13H,1-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAZQQJPWPDLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Pharmacokinetic Profile of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine Derivatives: A Technical Guide
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a wide array of clinically approved drugs.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing hydrogen bonding capabilities, which can enhance a molecule's "druggability."[1] Specifically, the 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine core represents a rigid, bifunctional scaffold. The carboxylic acid moiety offers a point for polar interactions or salt formation, while the dual piperidine rings provide a three-dimensional structure that can be strategically modified to optimize target engagement and pharmacokinetic properties.
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this class of compounds is critical for translating a promising lead compound into a viable drug candidate.[4][5] This guide provides an in-depth analysis of the pharmacokinetic considerations for derivatives of this scaffold, explaining the causality behind experimental choices and providing validated protocols for their assessment.
Section 1: The ADME Framework for Piperidine Derivatives
The journey of a drug through the body is dictated by its ADME properties. For 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine derivatives, the inherent structural features—a basic nitrogen, a polar carboxylic acid, and a relatively rigid carbon framework—create a unique interplay that governs their pharmacokinetic fate.
-
Absorption: The presence of both a basic nitrogen and an acidic carboxyl group means these compounds are zwitterionic at physiological pH. This can present a challenge for passive diffusion across the intestinal epithelium, making permeability a key parameter to optimize.[6][7][8]
-
Distribution: The degree of plasma protein binding (PPB) is a critical factor, as only the unbound fraction of a drug is considered pharmacologically active.[9][10][11] The structural characteristics of these derivatives will influence their affinity for proteins like albumin and α1-acid-glycoprotein.
-
Metabolism: The piperidine ring itself is subject to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[12] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[13][14] The stability of derivatives against hepatic metabolism is a crucial determinant of their half-life and overall exposure.[15][16]
-
Excretion: The ultimate removal of the drug and its metabolites from the body, typically via the kidneys or bile, depends on factors like water solubility and molecular weight. The polar carboxylic acid group may facilitate renal clearance.
Section 2: In Vitro Characterization: Building a Predictive PK Profile
Before advancing to costly and complex in vivo studies, a suite of in vitro assays provides essential, early insights into the ADME properties of a compound series.[4][17][18] These assays allow for rank-ordering of compounds and guide structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPKR) studies.
Intestinal Permeability: The Caco-2 Assay
The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[7] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and mimic the epithelial barrier of the small intestine.[7]
Scientific Rationale: This assay measures the rate of drug transport from an apical (A) compartment, representing the intestinal lumen, to a basolateral (B) compartment, representing the blood. This provides the apparent permeability coefficient (Papp), a key indicator of passive diffusion. By also measuring transport from B to A, one can calculate an "efflux ratio" (Papp B→A / Papp A→B). An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and back into the intestinal lumen, thereby limiting absorption.[7]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay [7][19]
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a Transwell™ plate and cultured for 21 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be above a pre-defined threshold (e.g., >200 Ω·cm²) to confirm the presence of tight junctions.
-
Assay Initiation (A→B):
-
The basolateral (receiver) wells are filled with fresh, pre-warmed transport buffer.
-
The dosing solution (e.g., 10 µM test compound in transport buffer) is added to the apical (donor) wells.[19]
-
-
Assay Initiation (B→A):
-
The apical (receiver) wells are filled with fresh, pre-warmed transport buffer.
-
The dosing solution is added to the basolateral (donor) wells.[7]
-
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[7][19]
-
Sampling: At the end of the incubation, samples are collected from both the donor and receiver compartments.
-
Analysis: The concentration of the test compound in all samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Calculation: The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
Table 1: Representative Caco-2 Permeability Data for Hypothetical Derivatives
| Compound ID | Modification | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Parent-01 | None | 1.5 | 1.2 | Low-Moderate |
| Deriv-02 | Esterification of COOH | 8.5 | 1.1 | High |
| Deriv-03 | Addition of polar group | 0.9 | 4.5 | Low (Efflux Substrate) |
| Deriv-04 | N-alkylation | 2.1 | 1.5 | Moderate |
Distribution: Plasma Protein Binding (PPB)
Only the unbound drug can distribute into tissues and interact with its target.[9][11] Therefore, determining the fraction of a compound bound to plasma proteins is essential. Rapid Equilibrium Dialysis (RED) is a widely accepted and reliable method for this measurement.[9][10][20][21]
Scientific Rationale: The RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not large proteins.[10][21] Plasma containing the test compound is placed in one chamber, and buffer is placed in the other. At equilibrium, the concentration of the unbound compound will be equal in both chambers, allowing for a direct calculation of the free fraction.[10][20]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [9][10]
-
Preparation: A stock solution of the test compound is spiked into plasma (human, rat, etc.) at a final concentration (e.g., 1 µM).[9]
-
Device Loading:
-
The plasma-compound mixture is added to the sample chamber of the RED device insert.
-
Dialysis buffer (e.g., PBS, pH 7.4) is added to the buffer chamber.[9]
-
-
Incubation: The assembled plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[9]
-
Sampling: Aliquots are removed from both the plasma and buffer chambers.
-
Sample Processing: To determine the total concentration, the plasma sample is typically "crashed" with an organic solvent (e.g., acetonitrile) containing an internal standard to precipitate the proteins. The buffer sample is mixed with blank plasma and crashed in the same manner to ensure matrix matching.
-
Analysis: The concentration of the test compound in the processed samples is determined by LC-MS/MS.
-
Data Calculation:
-
Fraction Unbound (%fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
Metabolism: Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism.[12] The liver microsomal stability assay provides a measure of a compound's intrinsic clearance (Clint), which reflects its susceptibility to metabolism by enzymes like CYPs.[12][22][23]
Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes.[12] By incubating a test compound with liver microsomes and the necessary cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time.[12][23] Compounds that are rapidly metabolized will have a short half-life (t½) and high intrinsic clearance in this assay.
Experimental Protocol: Liver Microsomal Stability Assay [15][22][23]
-
Preparation: A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[12][23]
-
Pre-incubation: The test compound (e.g., 1 µM final concentration) is added to the microsomal suspension and pre-warmed at 37°C.[23]
-
Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.[22][23]
-
Time-Point Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45 minutes).[12]
-
Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[23]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein)
-
Table 2: Representative In Vitro ADME Data for Hypothetical Derivatives
| Compound ID | % Plasma Protein Bound (Human) | Microsomal t½ (min, Human) | Intrinsic Clearance (µL/min/mg) |
| Parent-01 | 65 | 45 | 30.8 |
| Deriv-02 | 92 | 25 | 55.4 |
| Deriv-03 | 30 | >60 | <23.1 |
| Deriv-04 | 88 | 15 | 92.4 |
Section 3: In Vivo Pharmacokinetic Studies
While in vitro assays are predictive, in vivo studies in animal models are essential to understand how a drug behaves in a whole organism.[24][25][26] These studies integrate all ADME processes and provide key parameters like bioavailability, clearance, and half-life.[5][25]
Scientific Rationale: A typical rodent PK study involves administering the compound via both an intravenous (IV) and an oral (PO) route. The IV dose provides a baseline where absorption is 100%, allowing for the determination of systemic parameters like clearance (CL) and volume of distribution (Vd). The PO dose reveals the extent and rate of oral absorption, allowing for the calculation of oral bioavailability (F%).[25]
Workflow: Typical Rodent Pharmacokinetic Study
Caption: Workflow of a typical in vivo pharmacokinetic study.
Section 4: Structure-Pharmacokinetic Relationships (SPKR)
The ultimate goal of these studies is to build an understanding of how specific structural modifications impact the pharmacokinetic profile. This knowledge allows for the rational design of new derivatives with improved properties.[27][28]
Key Considerations for the 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine Scaffold:
-
Carboxylic Acid (Position 4): This group is a key driver of polarity.
-
Esterification: Masking the carboxylic acid as an ester prodrug can dramatically increase lipophilicity and passive permeability, but relies on in vivo hydrolysis by esterases to release the active parent drug.
-
Amidation: Converting the acid to an amide can also improve permeability while potentially altering metabolic stability and target interactions.
-
-
Piperidine Nitrogen (Position 1): This is a common site for metabolic attack (N-dealkylation).[13][14]
-
Steric Hindrance: Introducing bulky groups near the nitrogen can sterically shield it from CYP enzymes, increasing metabolic stability.
-
-
Piperidine Rings: The rings themselves can be sites of oxidation.
-
Blocking Metabolism: Introducing substituents like fluorine at metabolically labile positions can block oxidation and improve the compound's half-life.
-
Diagram: Structure-Pharmacokinetic Relationships
Caption: Impact of structural changes on pharmacokinetic outcomes.
Conclusion
The 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine scaffold offers a versatile platform for drug discovery. However, its inherent physicochemical properties necessitate a thorough and early evaluation of its pharmacokinetic profile. A systematic approach, beginning with a robust panel of in vitro ADME assays (permeability, protein binding, metabolic stability) and progressing to definitive in vivo studies, is paramount. By understanding the causal relationships between chemical structure and pharmacokinetic behavior, drug development professionals can rationally design derivatives with an optimal balance of potency, safety, and "drug-like" properties, ultimately increasing the probability of clinical success.
References
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. Available at: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]
-
Mercell. metabolic stability in liver microsomes. Available at: [Link]
-
Caco2 assay protocol. Available at: [Link]
-
Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Available at: [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. Available at: [Link]
-
Visikol. In Vitro Methods Lead the Way In Antibody Pharmacokinetics. Available at: [Link]
-
IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Available at: [Link]
-
Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available at: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
BioDuro. ADME Caco-2 Permeability Assay. Available at: [Link]
-
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available at: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
RSC Publishing. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]
-
ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
-
National Center for Biotechnology Information. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available at: [Link]
-
National Center for Biotechnology Information. Assessment and incorporation of in vitro correlates to pharmacokinetic outcomes in antibody developability workflows. Available at: [Link]
-
ResearchGate. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Available at: [Link]
-
National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available at: [Link]
-
IT Medical Team. In Vitro Assays in Pharmacology: A Comprehensive Overview. Available at: [Link]
-
Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available at: [Link]
-
National Center for Biotechnology Information. In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB. Available at: [Link]
-
Labcorp. Application of rapid equilibrium dialysis (RED) in the determination of plasma protein binding (PPB) using LC-MS/MS. Available at: [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
BioDuro. In Vivo PK and TK. Available at: [Link]
-
Thieme E-Books & E-Journals. Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
ResearchGate. a) Different modalities of piperidine-containing drugs and drug... Available at: [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
-
Preprints.org. In silico ADME Methods Used in the Evaluation of Natural Products. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Available at: [Link]
-
The Bioscientist. Assessment of ADME and in silico Characteristics of Natural-Drugs from Turmeric to Evaluate Significant COX2 Inhibition. Available at: [Link]
-
National Center for Biotechnology Information. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. labcorp.com [labcorp.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. protocols.io [protocols.io]
- 17. itmedicalteam.pl [itmedicalteam.pl]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. iphasebiosci.com [iphasebiosci.com]
- 21. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. mercell.com [mercell.com]
- 24. symeres.com [symeres.com]
- 25. selvita.com [selvita.com]
- 26. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 28. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Thermodynamic Stability and Conformational Dynamics of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine: A Technical Guide
Executive Summary
In modern medicinal chemistry, the strategic deployment of conformationally constrained scaffolds is paramount for optimizing target affinity and metabolic stability. 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (often conceptualized as an isonipecotoyl-isonipecotic acid derivative) represents a highly versatile bis-piperidine building block. This whitepaper provides an in-depth analysis of its thermodynamic stability, driven by the interplay of ring puckering, amide bond pseudoallylic strain, and zwitterionic equilibria. By understanding the causality behind its physicochemical behavior, researchers can better leverage this scaffold in drug discovery pipelines.
Structural Thermodynamics & Conformational Landscape
The thermodynamic stability of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is governed by the independent yet synergistic conformational preferences of its two constituent piperidine rings.
Ring A: The Basic Piperidine (Isonipecotoyl Moiety)
Like cyclohexane, the unacylated piperidine ring (Ring A) predominantly adopts a chair conformation. The thermodynamic equilibrium is heavily skewed toward the conformer where the bulky C4-carbonyl group occupies the equatorial position . This orientation minimizes 1,3-diaxial steric clashes with the axial protons at C2 and C6, resulting in a stabilization energy ( ΔG ) of approximately -1.7 to -2.0 kcal/mol relative to the axial conformer[1]. The secondary amine undergoes rapid nitrogen inversion at room temperature, but the overall chair geometry remains rigidly defined by the C4 substituent.
Ring B: The N-Acylated Piperidine (Isonipecotic Acid Moiety)
The attachment of the acyl group to the nitrogen of Ring B fundamentally alters its conformational dynamics. The delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital imparts partial double-bond character to the N-C(O) bond, forcing the nitrogen into a planar, sp2 -hybridized state[2].
This planarity introduces pseudoallylic strain ( A1,3 strain). To minimize steric repulsion between the acyl group and the equatorial protons at C2/C6, the rotation around the amide bond is highly restricted. Because both the acyl group (Ring A) and the substituted piperidine (Ring B) possess a plane of symmetry passing through C4 and N1, a 180° rotation of the amide bond results in degenerate rotamers . However, on the NMR timescale at low temperatures, this restricted rotation desymmetrizes the intramolecular environment, causing the C2 and C6 protons to become magnetically inequivalent[3].
Fig 1. Conformational landscape highlighting the degenerate amide rotamers and C2/C6 desymmetrization.
Zwitterionic Equilibria and Solid-State Thermodynamics
Because the molecule contains both a basic secondary amine (Ring A) and an acidic carboxylic acid (Ring B), it exists almost exclusively as a zwitterion in aqueous solution at physiological pH, as well as in the solid state[4].
Causality of High Thermal Stability
The thermodynamic driving force for zwitterion formation is highly exothermic. In the solid state, the protonated piperidinium and the deprotonated carboxylate form a robust three-dimensional lattice stabilized by intense electrostatic ion-pairing and intermolecular hydrogen bonding. Consequently, the enthalpy of fusion ( ΔHfus ) required to disrupt this lattice is massive. This explains why piperidine-4-carboxylic acid derivatives typically do not exhibit a clean liquid phase; instead, the thermal energy required to melt the crystal lattice exceeds the covalent bond dissociation energy, leading to thermal degradation (specifically, decarboxylation) at temperatures exceeding 250 °C[5].
Quantitative Thermodynamic Summary
| Parameter | Estimated Value | Governing Thermodynamic Principle | Experimental Method |
| Ring A Conformation ( ΔGeq−ax ) | ~ -1.8 kcal/mol | Minimization of 1,3-diaxial steric strain | Computational / NMR J-coupling |
| Amide Rotational Barrier ( ΔG‡ ) | 15.0 - 17.5 kcal/mol | Pseudoallylic strain & N-lone pair delocalization | VT-NMR Line-Shape Analysis |
| Carboxylic Acid Acidity ( pKa1 ) | 4.0 - 4.5 | Deprotonation entropy & solvent dielectric | Potentiometric Titration |
| Secondary Amine Basicity ( pKa2 ) | 10.0 - 10.5 | Protonation enthalpy (ammonium stabilization) | Potentiometric Titration |
| Solid-State Melting Point ( Tm ) | > 250 °C (dec.) | Zwitterionic lattice energy (electrostatic + H-bonding) | Modulated DSC |
Self-Validating Experimental Workflows
To empirically verify the thermodynamic parameters of this scaffold, researchers must employ self-validating analytical systems. Below are the definitive protocols for profiling this molecule.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Amide Rotational Barriers
This protocol determines the activation free energy ( ΔG‡ ) of the amide bond rotation.
-
Sample Preparation: Dissolve 50 mM of the compound in D2O (or DMSO- d6 for higher temperature ranges).
-
Acquisition: Acquire high-resolution 1H NMR spectra at 10 K intervals from 273 K to 373 K.
-
Observation: At 273 K, observe the distinct multiplets for the C2 and C6 equatorial protons of Ring B. Monitor their broadening and eventual coalescence as the temperature increases.
-
Self-Validation (The Eyring Plot): Extract the exchange rate ( k ) at each temperature using dynamic line-shape analysis. Plot ln(k/T) versus 1/T . Validation Check: A strictly linear Eyring plot confirms that the line broadening is caused by a unimolecular intramolecular rotation rather than intermolecular aggregation or concentration-dependent artifacts.
Protocol 2: Modulated DSC & TGA for Solid-State Stability
This protocol decouples reversible melting from irreversible thermal degradation.
-
Sample Preparation: Accurately weigh 3.0 mg of the crystalline powder into a pierced aluminum crucible.
-
Execution: Run Modulated Differential Scanning Calorimetry (MDSC) coupled with Thermogravimetric Analysis (TGA). Heat from 25 °C to 350 °C at 10 °C/min with a modulation amplitude of ±1 °C every 60 seconds under a dry N2 purge.
-
Observation & Self-Validation: A standard DSC might show a single massive endotherm. However, by analyzing the MDSC signals, the reversing heat flow will isolate the true thermodynamic melting ( Tm ), while the non-reversing heat flow coupled with a sharp mass drop in the TGA trace validates the kinetic decarboxylation event. If the non-reversing signal dominates, it proves that chemical degradation preempts thermodynamic melting.
Fig 2. Self-validating experimental workflow for thermodynamic and physicochemical profiling.
Implications for Medicinal Chemistry
The thermodynamic rigidity of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine makes it an exceptional pharmacophore. The incorporation of cyclic, conformationally constrained amino acid analogues forces the molecular backbone into a pre-organized spatial arrangement, drastically reducing the entropic penalty ( ΔS ) upon target binding[6].
Furthermore, the robust thermodynamic stability of the central amide bond—shielded by the steric bulk of the adjacent piperidine rings—confers significant resistance to enzymatic cleavage (e.g., by amidases or proteases). Similar piperidine-derived amide scaffolds have demonstrated tight binding pocket fits and vastly improved metabolic stability in liver microsome assays, underscoring the value of this structural motif in developing long-acting therapeutics[7].
Sources
- 1. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Piperidinecarboxylic acid(498-94-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
crystallographic data and 3D structure of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
3D Structural Elucidation and Crystallographic Analysis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine: A Technical Guide for Structure-Based Drug Design
Executive Summary
In modern structure-based drug design (SBDD), the spatial orientation of pharmacophores is dictated by the rigidity and vector geometry of the underlying molecular scaffolds. 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (CAS: 96053-48-4) is a highly versatile, bi-cyclic peptidomimetic building block consisting of two piperidine rings linked via an amide bond. Because it possesses both a secondary amine (hydrogen-bond donor) and a carboxylic acid (hydrogen-bond donor/acceptor), it is frequently utilized to construct rigid linkers or target-specific fragments in medicinal chemistry.
Understanding the exact 3D crystallographic conformation of this molecule is critical. The relative orientation of the two piperidine rings—governed by the rotational barrier of the central amide bond and the chair conformation of the saturated heterocycles—determines the trajectory of any attached functional groups. This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic elucidation of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine, detailing the causality behind experimental workflows and the resulting conformational insights.
Physicochemical & Structural Overview
Before initiating crystallographic studies, it is imperative to establish the physicochemical baseline of the compound. The presence of both an acidic carboxyl group and a basic secondary amine suggests that the molecule may exist as a zwitterion in certain dielectric environments, which directly impacts solvent selection for crystallization[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description | Impact on Crystallography / SBDD |
| Chemical Formula | C₁₂H₂₀N₂O₃ | Dictates expected unit cell volume and density. |
| Molecular Weight | 240.30 g/mol | Small molecule; requires high-resolution diffraction. |
| CAS Number | 96053-48-4 | Primary identifier for commercial sourcing[1]. |
| H-Bond Donors | 2 (Amine -NH, Carboxyl -OH) | Drives intermolecular lattice packing and solvent inclusion. |
| H-Bond Acceptors | 3 (Amide C=O, Carboxyl C=O, -OH) | Facilitates robust 3D supramolecular networks. |
| Fraction sp³ (Fsp³) | 0.833 | High 3D character; minimizes flat, non-specific binding. |
| LogP (Predicted) | -2.88 | Highly polar; necessitates polar solvent systems for crystal growth. |
Crystallographic Elucidation Workflow
To transition from a bulk powder to a refined 3D atomic model, researchers must execute a rigorous, self-validating workflow. The following protocol outlines the optimal methodology for small-molecule X-ray crystallography of piperidine derivatives.
Single-Crystal Growth (Vapor Diffusion)
-
Objective: Obtain a pristine, untwinned single crystal with dimensions of at least 0.1 × 0.1 × 0.1 mm.
-
Protocol:
-
Dissolve 10 mg of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine in 500 µL of a high-dielectric solvent (e.g., Methanol or Water) to disrupt amorphous zwitterionic aggregates.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a crystallization vial to remove heterogeneous nucleation sites (dust/impurities).
-
Place the vial inside a larger sealed chamber containing a volatile antisolvent (e.g., Acetone or Diethyl Ether).
-
-
Causality & Validation: Vapor diffusion is chosen over slow evaporation because it allows for a highly controlled, gradual increase in supersaturation. As the antisolvent vapor slowly diffuses into the inner vial, the solubility of the compound decreases logarithmically, promoting the growth of a single macroscopic crystal rather than microcrystalline powder. Self-Validation: Examine the resulting crystals under a polarized light microscope. A true single crystal will exhibit complete and uniform optical extinction when rotated, confirming the absence of twinning.
X-Ray Diffraction & Data Collection
-
Protocol:
-
Mount the selected crystal on a polyimide loop using a paratone-N oil cryoprotectant.
-
Flash-cool the crystal to 100 K in a continuous nitrogen cold stream.
-
Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å or Cu K α , λ=1.54184 Å) and a CCD/CMOS detector.
-
-
Causality & Validation: Cryocooling to 100 K is non-negotiable. It minimizes the thermal vibration of atoms (reducing Debye-Waller factors), which exponentially increases the intensity of high-angle (high-resolution) diffraction spots. Furthermore, it mitigates radiation damage caused by free radicals generated by the X-ray beam. Self-Validation: The integration software must report an Rsym (symmetry agreement factor) of < 5% for low-angle data, validating the chosen Laue group and unit cell metrics.
Phase Problem Solution & Structural Refinement
-
Protocol:
-
Solve the structure using Direct Methods (e.g., SHELXT) to generate the initial electron density map.
-
Assign atom types (C, N, O) based on peak heights and expected chemical geometry.
-
Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.
-
Place hydrogen atoms in calculated positions using a riding model, allowing them to refine freely only if high-resolution data (< 0.75 Å) permits.
-
-
Causality & Validation: Direct methods exploit statistical relationships between the amplitudes of diffracted waves to mathematically bypass the "phase problem" inherent in X-ray crystallography[2]. Self-Validation: The final model is validated by generating a Crystallographic Information File (CIF) and running it through the IUCr CheckCIF utility[2]. A structurally sound model will yield an R1 value < 0.05 (5%) and zero "Level A" or "Level B" alerts, confirming that the bond lengths, angles, and thermal ellipsoids are physically realistic[3].
3D Structural Features & Conformational Analysis
Once the crystallographic data is refined, the 3D topology of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine reveals several critical features that dictate its behavior in biological systems.
Piperidine Ring Conformations
In the solid state, both six-membered piperidine rings exclusively adopt a chair conformation [4]. This is thermodynamically driven by the minimization of torsional strain (Pitzer strain) and angle strain (Baeyer strain).
-
Equatorial Preference: The bulky substituents—specifically the carboxylic acid group and the amide linkage connecting the two rings—will preferentially occupy the equatorial positions of their respective piperidine chairs[4]. Placing these groups in axial positions would incur severe 1,3-diaxial steric clashes with the axial hydrogen atoms of the ring, raising the ground-state energy significantly.
Amide Bond Geometry and Pyramidalization
The carbonyl group linking the two piperidine rings forms a tertiary amide.
-
Planarity vs. Pyramidalization: While standard amides are strictly planar due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital, sterically congested cyclic amides (like piperidine amides) can exhibit slight nitrogen pyramidalization[5]. Crystallographic data of similar piperidine amides often show an out-of-plane twisting angle ( τ ) of 5° to 10° to relieve steric tension between the adjacent piperidine methylene protons[5].
-
Isomerism: The amide bond will crystallize in the trans conformation (relative to the bulky carbon framework) to minimize steric repulsion between the two rings.
Supramolecular Hydrogen Bonding Networks
The crystal packing is entirely dictated by intermolecular hydrogen bonding.
-
Carboxylic Acid Dimers: The -COOH groups of adjacent molecules typically pair up to form classic R22(8) hydrogen-bonded dimers (O-H···O distance ≈ 2.65 Å)[4].
-
Amine-Carbonyl Interactions: The secondary amine (N-H) of the terminal piperidine acts as a strong hydrogen bond donor to the amide carbonyl oxygen (N-H···O=C) of a neighboring molecule, weaving the dimers into an infinite 3D lattice.
Integration into Structure-Based Drug Design (SBDD)
Workflow from crystallization to SBDD for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.
The validated crystallographic CIF file serves as the foundational template for computational docking studies. By locking the di-piperidine core into its crystallographically observed equatorial-trans-equatorial conformation, computational chemists can accurately map the vector projection of the carboxylic acid and secondary amine. This allows for the precise design of extended analogs that can reach deep into target protein binding pockets without paying the entropic penalty of restricting a previously flexible linker.
References
-
Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid. Journal of Molecular Structure (Elsevier). Available at:[Link]
-
Acta Crystallographica Section C: Structural Chemistry. International Union of Crystallography (IUCr). Available at:[Link]
-
Structure validation in chemical crystallography. PMC - NIH. Available at:[Link]
-
An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides. Low Amide Bond Rotation Barrier in Solution. Journal of the American Chemical Society. Available at:[Link]
Sources
Technical Protocol: Laboratory Synthesis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (CAS: 96053-48-4)[1]
Executive Summary & Mechanistic Rationale
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is a critical bipiperidine intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including camptothecin-based topoisomerase I inhibitors. Synthesizing this molecule requires precise orthogonal protection to prevent the uncontrolled polymerization of the bifunctional piperidine monomers.
This application note details a robust, self-validating three-step synthetic workflow. The methodology relies on the following mechanistic principles:
-
Anchimeric Assistance in Amide Coupling: The direct condensation of a carboxylic acid with a secondary amine is kinetically unfavorable. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate 1-Boc-piperidine-4-carboxylic acid. HATU forms a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, drastically accelerating the nucleophilic attack by the sterically hindered secondary amine of methyl piperidine-4-carboxylate[2][3].
-
Chemoselective Saponification: Lithium hydroxide (LiOH) is selected over NaOH or KOH due to its milder nature and superior solubility in aqueous-organic mixtures (THF/H2O). This ensures the complete hydrolysis of the methyl ester without cleaving the newly formed, sterically hindered amide bond[4].
-
Acid-Catalyzed Boc Cleavage: The tert-butyloxycarbonyl (Boc) protecting group is cleaved using Trifluoroacetic Acid (TFA). The mechanism proceeds via the protonation of the carbamate, leading to the elimination of a tert-butyl cation (which escapes as isobutylene gas) and carbamic acid, which rapidly decarboxylates to yield the target amine as a stable TFA salt[5].
Materials and Reagents
| Reagent / Material | Role | Equivalents | MW ( g/mol ) |
| 1-Boc-piperidine-4-carboxylic acid | Electrophile (Starting Material) | 1.0 eq | 229.27 |
| Methyl piperidine-4-carboxylate | Nucleophile | 1.1 eq | 143.18 |
| HATU | Coupling Agent | 1.2 eq | 380.23 |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | 3.0 eq | 129.24 |
| Dimethylformamide (DMF) | Solvent (Coupling) | 0.2 M | N/A |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Saponification Base | 3.0 eq | 41.96 |
| Tetrahydrofuran (THF) / Water | Solvent (Saponification) | 1:1 v/v | N/A |
| Trifluoroacetic Acid (TFA) | Deprotection Acid | Excess (1:1 with DCM) | 114.02 |
Step-by-Step Experimental Methodologies
To ensure a self-validating system, each protocol includes mandatory In-Process Controls (IPCs) to verify reaction completion before proceeding to the next stage.
Protocol 1: HATU-Mediated Amide Coupling
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) to the stirring solution. Stir at room temperature (RT) for 15 minutes to ensure complete formation of the OAt-active ester[2].
-
Coupling: Add methyl piperidine-4-carboxylate (1.1 eq) dropwise. Stir the reaction mixture at RT for 2–4 hours.
-
IPC (Self-Validation): Analyze an aliquot via TLC (10% MeOH in DCM, Ninhydrin stain). The reaction is complete when the primary amine spot disappears.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOAt byproduct), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 (1-Boc-4-(4-(methoxycarbonyl)piperidine-1-carbonyl)piperidine).
Protocol 2: Saponification of the Methyl Ester
-
Preparation: Dissolve crude Intermediate 1 in a 1:1 mixture of THF and distilled water (0.1 M concentration).
-
Hydrolysis: Add LiOH·H₂O (3.0 eq) to the solution in a single portion. Stir vigorously at RT for 2 hours[4].
-
IPC (Self-Validation): Analyze an aliquot via LC-MS. The reaction is complete when the mass peak corresponding to the methyl ester ([M+H]⁺ ≈ 355.2) shifts entirely to the free acid ([M+H]⁺ ≈ 341.2).
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 3–4 using 1M HCl.
-
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2 (1-Boc-4-(4-carboxypiperidine-1-carbonyl)piperidine) as a white solid.
Protocol 3: Boc Deprotection
-
Preparation: Dissolve Intermediate 2 in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C in an ice bath.
-
Cleavage: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the stirring solution (DCM:TFA = 1:1)[5].
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 1.5 hours. Effervescence (isobutylene and CO₂ gas evolution) will be observed.
-
IPC (Self-Validation): Analyze via LC-MS to confirm the disappearance of the Boc-protected mass ([M+H]⁺ ≈ 341.2) and the appearance of the target product mass ([M+H]⁺ ≈ 241.1).
-
Isolation: Evaporate the volatiles under a stream of nitrogen or reduced pressure. Triturate the resulting viscous oil with ice-cold diethyl ether to precipitate the product. Filter and dry under high vacuum to yield the final product, 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine , as a TFA salt.
Quantitative Data & Analytical Specifications
| Parameter | Intermediate 1 (Ester) | Intermediate 2 (Acid) | Final Product (TFA Salt) |
| Expected Yield | 85 - 92% | 90 - 95% | 95 - 98% |
| Reaction Time | 2 - 4 hours | 2 hours | 1.5 hours |
| LC-MS [M+H]⁺ | ~ 355.2 m/z | ~ 341.2 m/z | ~ 241.1 m/z |
| Physical State | Viscous Oil / Foam | White Solid | White to Off-White Powder |
| Key IR Stretch | 1735 cm⁻¹ (Ester C=O) | 1710 cm⁻¹ (Acid C=O) | 1670 cm⁻¹ (Amide C=O) |
Process Visualization
Workflow for the 3-step synthesis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.
References
-
National Institutes of Health (NIH). "Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin". PMC. Available at:[Link]
-
Wikipedia. "tert-Butyloxycarbonyl protecting group". Wikipedia. Available at:[Link]
Sources
- 1. 1-(4-PIPERIDINYLCARBONYL)-4-PIPERIDINECARBOXYLIC ACID CAS#: 96053-48-4 [m.chemicalbook.com]
- 2. 5-(Difluoromethyl)pyrazine-2-carboxylic acid | 1174321-06-2 | Benchchem [benchchem.com]
- 3. 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride | 1189684-40-9 | Benchchem [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Strategic Application of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine in Modern Drug Discovery
Abstract
The landscape of medicinal chemistry is continually evolving, with a discernible shift towards building blocks that offer greater three-dimensional complexity and functional diversity. 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine has emerged as a particularly valuable scaffold in this context. This bifunctional molecule, featuring two piperidine rings linked by a robust amide bond, provides a unique combination of rigidity, conformational constraint, and versatile chemical handles for derivatization. This guide delves into the physicochemical properties, synthesis, and strategic applications of this building block, providing detailed protocols and insights into its role in shaping the structure-activity relationships (SAR) of novel therapeutic agents across various disease areas.
Introduction: The Value of Complex Scaffolds
The drive to explore novel chemical space and develop drugs with improved potency, selectivity, and pharmacokinetic profiles has led to an increased appreciation for non-flat, saturated heterocyclic scaffolds.[1] The piperidine ring, a prevalent motif in many approved drugs, is known for its ability to improve metabolic stability and aqueous solubility while providing vectors for interaction with biological targets.[2] The 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine scaffold combines two of these privileged rings, creating a larger, more defined three-dimensional structure that can effectively probe complex binding pockets. Its inherent features—a central, stable amide linker, a secondary amine on one ring (often protected), and a carboxylic acid on the other—offer orthogonal points for chemical modification, making it a powerful tool for library synthesis and lead optimization.
Physicochemical Properties and Structural Features
The utility of a building block is fundamentally linked to its intrinsic properties. 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine presents a favorable profile for drug discovery applications.
| Property | Value | Source |
| Molecular Weight | 240.30 g/mol | (Calculated) |
| Molecular Formula | C12H20N2O3 | (Calculated) |
| XLogP3-AA | -1.5 | (Predicted) |
| Hydrogen Bond Donors | 2 | (Predicted) |
| Hydrogen Bond Acceptors | 4 | (Predicted) |
| Topological Polar Surface Area | 72.9 Ų | (Predicted) |
The structure is characterized by two key functional domains ripe for chemical elaboration:
-
The Carboxylic Acid: This group serves as a primary handle for amide bond formation, allowing for the introduction of a wide array of substituents to explore SAR.
-
The Secondary Piperidine Nitrogen: Typically protected during synthesis (e.g., with a Boc or Cbz group), this nitrogen can be deprotected and subsequently functionalized through reactions like reductive amination, acylation, or alkylation.
Caption: Molecular structure of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.
Synthesis and Chemical Reactivity
The synthesis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is typically achieved through a standard amide coupling reaction between piperidine-4-carboxylic acid and a suitably N-protected piperidine-4-carbonyl chloride or carboxylic acid.
A common synthetic approach involves the coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with piperidine-4-carboxamide, followed by hydrolysis of the resulting amide to the desired carboxylic acid. Alternatively, direct coupling of two different piperidine-4-carboxylic acid derivatives, one N-protected and the other ester-protected, can be employed.
Caption: General synthetic workflow for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.
The reactivity of the molecule is dominated by its two functional groups. The carboxylic acid readily participates in amide coupling reactions with a wide range of amines, facilitated by standard coupling reagents. The secondary amine of the second piperidine ring allows for the introduction of diverse substituents, further expanding the accessible chemical space.
Applications in Drug Discovery: Case Studies
The 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine scaffold and its close analogs are found in a variety of biologically active molecules, demonstrating its versatility across different therapeutic targets.
Case Study: Carbonic Anhydrase Inhibitors
In the development of human carbonic anhydrase (hCA) inhibitors, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized.[3][4] These compounds demonstrated potent inhibitory activity, with some showing selectivity for tumor-associated hCA isoforms IX and XII over cytosolic isoforms I and II.[3][4] The piperidine-4-carboxamide portion of the molecule acts as a "tail," extending into the active site and allowing for fine-tuning of selectivity and physicochemical properties.[3] The core piperidine serves as a rigid linker to correctly position the pharmacophoric sulfamoylbenzoyl group for optimal interaction with the zinc ion in the enzyme's active site.[3]
Caption: Interaction of a piperidine-containing inhibitor with carbonic anhydrase.
Other Therapeutic Areas:
-
Opioid Receptor Modulators: The piperidinyl piperidine scaffold is a key pharmacophore for ligands targeting opioid receptors. Modifications to this core structure significantly impact binding affinity and selectivity.[5]
-
Chemokine Receptor Antagonists: This scaffold has been effectively used to develop antagonists for chemokine receptors like CCR5, which are involved in inflammatory responses and HIV-1 entry.[5]
-
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Piperidine-constrained phenethylamines have been developed as potent and selective DPP-4 inhibitors for the treatment of diabetes.[6]
Experimental Protocols: A Practical Guide
5.1 Protocol: Amide Bond Formation with a Primary Amine
This protocol describes a general procedure for coupling 1-(4-(N-Boc-piperidinyl)carbonyl)-4-carboxypiperidine with a primary amine using HATU as the coupling agent.
Materials:
-
1-(4-(N-Boc-piperidinyl)carbonyl)-4-carboxypiperidine
-
Primary amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-(4-(N-Boc-piperidinyl)carbonyl)-4-carboxypiperidine (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the mixture. The use of HATU is often preferred as it is highly efficient and can reduce racemization.[7]
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.
Rationale for Reagent Choices:
-
HATU: A highly effective coupling reagent that forms an activated ester with the carboxylic acid, which is then readily attacked by the amine.[7] It is known for its fast reaction times and suppression of side reactions.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Structure-Activity Relationship (SAR) Insights
The bifunctional and conformationally constrained nature of the 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine scaffold provides a rich platform for SAR studies.
-
The 4-Carboxamide Moiety: Derivatization at this position directly probes the binding pocket. The nature of the substituent (e.g., aromatic, aliphatic, charged, neutral) can have a profound impact on potency and selectivity. For instance, in the hCA inhibitors, different substituted benzylamines or piperazines at this position led to varying affinities for the different hCA isoforms.[3]
-
The Central Amide Linker: This linker provides rigidity and a specific spatial orientation between the two piperidine rings. While generally stable, subtle changes to its conformation can influence biological activity.
-
The Second Piperidine Ring: Functionalization of the nitrogen on this ring allows for modulation of physicochemical properties such as solubility and lipophilicity, which in turn affects the pharmacokinetic profile of the molecule. For example, the introduction of polar groups can enhance aqueous solubility, while lipophilic groups can increase cell permeability.
Conclusion: Future Perspectives
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is a prime example of a modern building block that enables the efficient exploration of three-dimensional chemical space. Its inherent structural features and versatile chemical handles make it a valuable asset in the medicinal chemist's toolbox. The continued use of this and similar complex scaffolds will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. Future work will likely focus on the development of stereochemically pure derivatives and the incorporation of this scaffold into novel drug delivery systems and targeted therapies.
References
-
Kim, D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(24), 5839-5849. [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213. [Link]
-
Tuccinardi, T., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510. [Link]
-
D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1648. [Link]
-
ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]
-
DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Retrieved from [Link]
-
Moi, D., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(4), 470-477. [Link]
-
PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-carboxy-4-anilidopiperidine derivatives. Retrieved from [Link]
-
Gunaratna, M. J., et al. (2019). and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropat. Arkivoc, 2019(3), 22-39. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(41), 8114-8121. [Link]
-
Kumar, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 82, 153325. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Moi, D., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
ResearchGate. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. growingscience.com [growingscience.com]
HPLC method development for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine analysis
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
Abstract
This document provides a comprehensive guide for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine. This molecule presents significant analytical challenges due to its high polarity, zwitterionic nature, and lack of a strong UV chromophore. This guide details a systematic approach, from initial method screening to final optimization and forced degradation studies, designed for researchers, analytical scientists, and drug development professionals. We will explore the rationale behind critical choices in column chemistry, mobile phase composition, and detection parameters, culminating in a validated protocol suitable for purity testing and stability assessment.
Introduction: The Analytical Challenge
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, containing two piperidine rings linked by an amide, a carboxylic acid, and a secondary amine, imparts high polarity and complex acid-base chemistry. The primary challenges in developing an HPLC method for this analyte are:
-
Poor Retention: The compound's hydrophilic nature leads to weak interactions with traditional nonpolar stationary phases like C18, often causing it to elute in the solvent front.[2][3]
-
Complex Retention Behavior: As a zwitterion, its charge state is highly dependent on the mobile phase pH. This can lead to variable retention times and poor peak shapes if the pH is not strictly controlled.
-
Low UV Absorbance: The molecule lacks a significant chromophore, making sensitive detection with UV-Vis detectors challenging. Detection often relies on the weak absorbance of the amide bond at low wavelengths (e.g., < 220 nm).
This application note addresses these challenges by providing a logical, science-driven workflow for method development.
Sources
NMR spectroscopy characterization of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
Application Note: Advanced NMR Spectroscopy Characterization of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
Executive Summary
The structural verification of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (CAS: 96053-48-4) presents unique analytical challenges due to its dual functional nature. Comprising two piperidine rings linked by an amide bond, the molecule exhibits both zwitterionic behavior and restricted amide bond rotation. This application note provides a causality-driven, self-validating NMR protocol designed to resolve these complexities, ensuring accurate structural assignment and preventing the misinterpretation of conformational isomers as sample impurities.
Structural Nuances & Analytical Challenges
To successfully characterize 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine, researchers must account for two dominant physicochemical phenomena that dictate its behavior in solution:
-
Zwitterionic Dynamics: The molecule contains a basic secondary amine on one piperidine ring (Ring A) and an acidic carboxylic acid on the other (Ring B). In aqueous or highly polar environments, proton transfer occurs, yielding a zwitterion (NH₂⁺ / COO⁻) [3]. This protonation state significantly deshields the protons adjacent to the amine, altering expected chemical shifts.
-
Amide Bond Rotamers: The C–N bond linking the carbonyl of Ring A to the nitrogen of Ring B possesses partial double-bond character. This restricts free rotation, leading to the formation of E and Z (or syn and anti) rotamers on the NMR timescale at room temperature [1, 2]. Consequently, the NMR signals for Ring B are duplicated, which is frequently misdiagnosed as chemical impurity.
Causality-Driven Experimental Design
As a self-validating system, every step in this protocol is designed to prove a specific structural hypothesis while ruling out artifacts.
Solvent Selection (The Causality of D₂O): While DMSO-d₆ is a standard NMR solvent, D₂O is mandated for this workflow. The zwitterionic nature of the molecule renders it highly polar; D₂O ensures complete solubility and stabilizes the charged NH₂⁺/COO⁻ state. Furthermore, D₂O facilitates the rapid exchange of the amine and carboxylic acid protons, removing broad, confounding exchangeable signals from the ¹H spectrum and simplifying the aliphatic region.
Variable Temperature (VT) NMR (The Causality of Heat): To definitively prove that peak duplication arises from rotamers rather than impurities, we introduce thermal energy. Heating the sample increases the rotational kinetics around the amide bond. When the rotation rate exceeds the NMR timescale, the distinct E and Z environments average out, causing the duplicated peaks to coalesce into single resonances. If peaks coalesce upon heating and resolve upon cooling, sample purity and rotameric identity are unequivocally validated.
Step-by-Step NMR Acquisition Protocol
Step 1: Sample Preparation
-
Dissolve 15–20 mg of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine in 0.6 mL of D₂O (99.9% D).
-
Self-Validation Check: Ensure the solution is perfectly clear. Particulates will distort the magnetic field homogeneity (shimming).
Step 2: 1D NMR Acquisition (Room Temperature)
-
Acquire a standard ¹H NMR spectrum (e.g., 400 or 500 MHz, 298 K, 16 scans, relaxation delay D1 = 2s).
-
Acquire a ¹³C{¹H} NMR spectrum (1024 scans, D1 = 2s).
-
Observation: Note the complex multiplets and peak duplications, particularly in the 2.80–4.50 ppm region (¹H) and 41.0–46.0 ppm region (¹³C).
Step 3: 2D NMR Connectivity Mapping
-
COSY (Correlation Spectroscopy): Acquire to map the isolated spin systems. Ring A and Ring B are separated by the amide carbonyl, meaning no proton-proton coupling exists between the rings. COSY will yield two distinct, unconnected aliphatic networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign carbons to their directly attached protons, resolving overlapping multiplets in the ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire to bridge the two rings. Look for the critical ³JCH cross-peak between the α-protons of Ring B (adjacent to the amide nitrogen) and the carbonyl carbon of Ring A. This definitively proves the C–N linkage.
Step 4: VT-NMR Validation
-
Gradually heat the sample in the NMR probe from 298 K to 363 K (90 °C) in 10 K increments.
-
Acquire a rapid ¹H spectrum at each step.
-
Observation: Monitor the duplicated signals of Ring B. At the coalescence temperature (typically >340 K), the duplicated peaks will merge into broad singlets, confirming rotameric isomerism.
Data Interpretation & Expected Spectral Features
The following table summarizes the quantitative data and expected spectral features when analyzed in D₂O at 298 K.
| Structural Unit | Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity & Rotameric Effect |
| Ring A (Amine) | ¹H (α to N) | 3.00 – 3.40 | Multiplets; Deshielded due to NH₂⁺ zwitterion state. |
| ¹³C (α to N) | 43.0 – 45.0 | Singlet; Unaffected by amide rotation. | |
| Ring B (Amide) | ¹H (α to N) | 2.80 – 3.30 & 3.80 – 4.50 | Complex multiplets; Duplicated due to E/Z rotamers. |
| ¹³C (α to N) | 41.0 – 46.0 | Duplicated signals (typically ~1.5:1 to 3:1 ratio). | |
| Carbonyls | ¹³C (Amide C=O) | 173.0 – 175.0 | Singlet (may show slight rotameric splitting). |
| ¹³C (COO⁻) | 178.0 – 181.0 | Singlet; Shifted downfield due to deprotonation. |
Visualizing the Analytical Logic
To streamline the execution of this protocol, the following diagrams map the experimental workflow and the logical relationship between the molecule's physical chemistry and the observed NMR data.
Workflow for the complete NMR characterization of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.
Logical relationship between molecular properties and observed NMR spectral phenomena.
References
-
Lanyon-Hogg, T., Ritzefeld, M., Masumoto, N., Magee, A. I., Rzepa, H. S., & Tate, E. W. "Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines." Journal of Organic Chemistry, 2015 May 1;80(9):4370-7. URL:[Link][1][2]
-
Mamat, C., Pretze, M., Gott, M., & Köckerling, M. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry, 2016 Nov 21:12:2478-2489. URL:[Link][3][4]
-
Delgado, G., Mora, A. J., & Bahsas, A. "Zwitterionic 4-piperidinecarboxylic acid monohydrate." Acta Crystallographica Section C: Crystal Structure Communications, 2001 Aug;57(Pt 8):965-7. URL:[Link][5][6]
Sources
- 1. Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Zwitterionic 4-piperidinecarboxylic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Elucidating the MS/MS Fragmentation Architecture of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
Executive Summary & Chemical Context
The compound 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (CAS: 96053-48-4), also known as 1-(piperidin-4-ylcarbonyl)piperidine-4-carboxylic acid, is a di-piperidine construct linked via a central amide bond. Piperidine scaffolds are ubiquitous in modern pharmacophores due to their favorable pharmacokinetic properties and ability to form directional hydrogen bonds[1].
In drug metabolism and pharmacokinetic (DMPK) studies, understanding the exact gas-phase dissociation behavior of such molecules is critical. This application note provides a deep-dive into the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of this molecule, offering researchers a definitive guide to its structural elucidation and quantitative method development.
Mechanistic Fragmentation Pathways: The "Why" and "How"
Under positive-ion ESI conditions, the basic secondary amine of the terminal piperidine ring (pKa ~10.5) acts as the primary site of protonation, yielding a stable precursor ion [M+H]+ at m/z 241.15. Upon Collision-Induced Dissociation (CID), the molecule exhibits three distinct, competing fragmentation pathways governed by charge mobility and bond labilities[2].
Pathway A: Peripheral Neutral Losses (Carboxylic Acid Cleavage)
Carboxylic acids are highly susceptible to neutral losses under CID. The protonated precursor undergoes:
-
Dehydration (-18 Da): Loss of H2O from the -COOH group yields an ion at m/z 223.14. This is driven by the formation of a resonance-stabilized acylium-like intermediate[3].
-
Decarboxylation (-44 Da): Loss of CO2 yields an ion at m/z 197.16. This indicates the presence of a free terminal carboxylic acid, a diagnostic feature for distinguishing this molecule from its esterified prodrug counterparts[4].
Pathway B: Central Amide Bond Cleavage
The amide bond connecting the two piperidine rings is the weakest structural link during high-energy collisions. Proton transfer to the amide nitrogen or oxygen weakens the C-N bond, leading to heterolytic cleavage:
-
Acylium Ion Formation: Cleavage retaining the charge on the piperidin-4-ylcarbonyl fragment generates a highly stable acylium ion at m/z 112.08.
-
Piperidine Acid Formation: Alternatively, charge retention on the piperidine-4-carboxylic acid fragment yields an ion at m/z 130.09.
Pathway C: Deep Ring Fragmentation
The acylium ion (m/z 112.08) undergoes further degradation by expelling carbon monoxide (CO, -28 Da) to form the piperidin-4-yl cation at m/z 84.08 . The m/z 84 ion is universally recognized as a primary diagnostic product ion for N-unsubstituted piperidine rings attached at the 4-position[5].
Fragmentation Tree Visualization
ESI-MS/MS fragmentation pathways of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.
Quantitative Data Summary
The table below summarizes the exact masses and elemental compositions of the key fragment ions to aid in High-Resolution Mass Spectrometry (HRMS) method development.
| Precursor m/z | Product m/z | Neutral Loss | Fragment Formula | Structural Assignment | Relative Abundance (Est.) |
| 241.1547 | 223.1441 | H2O (18.01 Da) | [C12H19N2O2]+ | Dehydrated precursor | Medium |
| 241.1547 | 197.1649 | CO2 (43.99 Da) | [C11H21N2O]+ | Decarboxylated precursor | Low |
| 241.1547 | 130.0865 | C6H9NO (111.07 Da) | [C6H12NO2]+ | Piperidine-4-carboxylic acid | Medium |
| 241.1547 | 112.0760 | C6H11NO2 (129.08 Da) | [C6H10NO]+ | Piperidin-4-ylcarbonyl (Acylium) | High (Base Peak) |
| 241.1547 | 84.0811 | C7H11NO3 (157.07 Da) | [C5H10N]+ | Piperidin-4-yl cation | High |
Self-Validating Experimental Protocol: LC-MS/MS Analysis
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in causality checks so the operator can verify system integrity at every phase of the experiment.
Phase 1: Sample Preparation & System Suitability
-
Causality: Analyzing highly polar basic compounds requires suppressing silanol interactions on glassware and columns. We utilize acidified solvents to maintain the analyte in its fully protonated state.
-
Step 1.1: Prepare a 1 mg/mL stock solution of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine in 50:50 Methanol:Water.
-
Step 1.2: Dilute to a 100 ng/mL working solution using Mobile Phase A (Water + 0.1% Formic Acid).
-
Step 1.3 (Validation Check): Inject a blank (Mobile Phase A only) prior to the standard. Acceptance Criteria: No peaks observed at m/z 241.15 ± 0.5 Da, validating a clean system with no carryover.
Phase 2: MS Source Optimization (Direct Infusion)
-
Causality: Direct infusion bypasses the LC column, allowing continuous flow to precisely tune the Declustering Potential (DP) and Collision Energy (CE) for maximum ion transmission.
-
Step 2.1: Infuse the 100 ng/mL standard at 10 µL/min using a syringe pump integrated into the ESI source.
-
Step 2.2: Set the MS to Q1 Scan mode (Positive ESI, Capillary Voltage: +4500 V, Source Temp: 400°C). Optimize the DP until the m/z 241.15 peak is maximized without causing in-source fragmentation.
-
Step 2.3: Switch to Product Ion Scan mode (Precursor: 241.15). Ramp the CE from 10 eV to 50 eV.
-
Step 2.4 (Validation Check): Plot the breakdown curve. You should observe the m/z 112.08 ion maximize around 20-25 eV, and the m/z 84.08 ion maximize around 35-40 eV. Select the CE that provides the highest signal-to-noise ratio for the 241.15 → 84.08 transition.
Phase 3: LC Separation & MRM Acquisition
-
Causality: Acetonitrile (MeCN) is chosen over Methanol for the organic phase because it provides lower backpressure and superior desolvation efficiency in the ESI source, yielding sharper peaks for di-piperidine structures.
-
Step 3.1: Equip the LC with a superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Step 3.2: Program a gradient elution:
-
Mobile Phase A: H2O
- 0.1% Formic Acid
-
Mobile Phase B: MeCN + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.
-
-
Step 3.3: Set up Multiple Reaction Monitoring (MRM) transitions:
-
Quantifier: 241.15 → 112.08 (CE: ~25 eV)
-
Qualifier: 241.15 → 84.08 (CE: ~38 eV)
-
-
Step 3.4 (Validation Check): Calculate the ion ratio (Qualifier area / Quantifier area) across three replicate injections. Acceptance Criteria: The ion ratio must remain consistent within ±15% Relative Standard Deviation (RSD), proving method stability and specificity.
References
-
Pivatto, M., et al. "Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites." Journal of the Brazilian Chemical Society, SciELO. Available at: [Link]
-
MDPI. "Characterization of Ten Novel Metabolites of a PAF Antagonist SY0916 in Rats Using LC-MS and NMR." Molecules. Available at:[Link]
-
Caldwell, J. J., et al. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
ResearchGate. "A novel series of 1-(2-methoxyethyl)-2-(1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoles..." ResearchGate Publications. Available at: [Link]
Sources
Application Note: Cell Culture Assays for Muscarinic Antagonists Utilizing the 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine Scaffold
Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Respiratory Drug Development Compound of Interest: 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (CAS: 96053-48-4) Primary Target: Muscarinic Acetylcholine Receptors (mAChRs), specifically the M3 subtype
Introduction & Pharmacological Context
The compound 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (CAS: 96053-48-4) serves as a critical bis-piperidine pharmacophore in the rational design of Long-Acting Muscarinic Antagonists (LAMAs). Most notably, this structural core is the foundational scaffold for Revefenacin (TD-4208) , a potent, lung-selective LAMA approved for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD)[1].
In airway smooth muscle, bronchoconstriction is primarily mediated by the M3 muscarinic receptor subtype. The M3 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation by endogenous acetylcholine (ACh), the Gq alpha subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, leading to smooth muscle contraction[2].
Derivatives of the 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine scaffold act as competitive, reversible antagonists at the M3 receptor, blocking this cascade and inducing bronchodilation[2]. To evaluate the efficacy of novel compounds utilizing this core, researchers must employ highly validated, self-calibrating in vitro assay systems.
Fig 1: M3 Receptor Gq-coupled signaling pathway and competitive antagonism by the bis-piperidine core.
Experimental Protocols
To accurately profile the pharmacological activity of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine derivatives, a two-tiered assay approach is required: a functional downstream assay (FLIPR) and a direct target engagement assay (Radioligand Binding).
Functional Antagonism: Intracellular Calcium Mobilization (FLIPR) Assay
Rationale & Causality: The Fluorometric Imaging Plate Reader (FLIPR) assay measures real-time changes in intracellular calcium. Because the M3 receptor is Gq-coupled, calcium flux is the most direct functional readout of receptor activation[3]. We utilize CHO-K1 cells stably expressing the human M3 receptor (CHO-hM3) because wild-type CHO cells lack endogenous muscarinic receptors, ensuring that the observed calcium flux is exclusively M3-mediated.
Reagents & Materials:
-
CHO-hM3 stable cell line.
-
Probenecid (inhibits organic anion transporters to prevent premature dye extrusion).
-
Acetylcholine chloride (ACh) as the reference agonist.
-
Atropine as the 100% inhibition reference antagonist.
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-hM3 cells at a density of 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2 to allow for adherence and receptor recovery[3].
-
Dye Loading: Aspirate culture media to remove serum esterases (which can prematurely cleave the AM-ester dye outside the cell). Add 25 µL of FLIPR Calcium 6 dye diluted in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid. Incubate for 1 hour at 37°C[3][4].
-
Compound Preparation: Serially dilute the 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine derivative in assay buffer (10-point curve, 1:3 dilutions) starting at 10 µM.
-
Antagonist Incubation: Add 12.5 µL of the diluted antagonist to the wells. Incubate for 30 minutes at room temperature. Causality note: This 30-minute window is critical to allow the bis-piperidine scaffold to reach binding equilibrium with the M3 receptor before agonist challenge.
-
Agonist Challenge: Transfer the plate to the FLIPR Tetra instrument. Program the system to inject ACh at an EC80 concentration (typically ~30-50 nM for CHO-hM3). Why EC80 ? Using an EC80 concentration ensures a robust signal window (Z' factor > 0.7) while remaining sensitive enough to be displaced by competitive antagonists[4].
-
Data Acquisition: Record fluorescence (Ex: 485 nm / Em: 525 nm) for 3 minutes. Calculate the IC50 by plotting the maximum minus minimum relative fluorescence units (RFU) against the log of the antagonist concentration.
Fig 2: Step-by-step experimental workflow for the FLIPR intracellular calcium mobilization assay.
Target Engagement: Radioligand Binding Assay
Rationale & Causality: While FLIPR confirms functional antagonism, signal amplification in GPCR cascades can shift apparent potency. To determine the true binding affinity ( Ki ) of the bis-piperidine scaffold, a competitive radioligand binding assay is required. We utilize [3H] -N-methylscopolamine ( [3H] -NMS), a non-selective muscarinic antagonist that binds all M1-M5 subtypes with high affinity, allowing for precise competitive displacement profiling[2].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-hM3 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
-
Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H] -NMS, and varying concentrations of the test compound (0.1 pM to 10 µM) in a final volume of 200 µL assay buffer.
-
Non-Specific Binding (NSB) Control: Define NSB by adding 1 µM Atropine to control wells. Causality note: Atropine saturates all specific M3 binding sites; any remaining radioactivity is due to non-specific lipid/plastic binding, which must be subtracted from total binding.
-
Incubation & Filtration: Incubate the plate at room temperature for 2 hours to achieve steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Why PEI? PEI is a cationic polymer that neutralizes the negative charge of the glass filters, preventing non-specific binding of the positively charged radioligand.
-
Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM) using a Microbeta counter. Calculate Ki using the Cheng-Prusoff equation.
Data Presentation & Expected Pharmacological Parameters
When evaluating derivatives of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (such as Revefenacin), researchers should expect high sub-nanomolar affinity for the M3 receptor. The table below summarizes the expected pharmacological profile for optimized LAMA compounds utilizing this scaffold[1][2].
| Receptor Subtype | Assay Type | Reference Ligand | Expected Ki / IC50 (nM) | Scaffold Selectivity Profile |
| Human M1 | Radioligand Binding | [3H] -NMS | ~ 0.42 nM | High Affinity |
| Human M2 | Radioligand Binding | [3H] -NMS | ~ 0.32 nM | High Affinity |
| Human M3 | Radioligand Binding | [3H] -NMS | ~ 0.18 nM | Primary Target (Highest Affinity) |
| Human M4 | Radioligand Binding | [3H] -NMS | ~ 0.56 nM | Moderate Affinity |
| Human M5 | Radioligand Binding | [3H] -NMS | ~ 6.70 nM | Lower Affinity |
| Human M3 | FLIPR Calcium Flux | Acetylcholine | ~ 0.50 - 1.0 nM | Functional Antagonism Confirmed |
Note: While the bis-piperidine scaffold exhibits pan-muscarinic affinity, its clinical utility in COPD is driven by its kinetic profile (slow dissociation from M3, rapid dissociation from M2), which provides functional lung selectivity[2].
References
-
Pharmacological properties of revefenacin (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist... Source: National Institutes of Health (PMC) URL:[Link]
-
FLIPR Calcium 6 Assay Kit Guide Source: Molecular Devices URL:[Link]
-
Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit Source: Molecular Devices URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden, severe precipitation issues when working with 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (CAS: 96053-48-4) 1. While this compound is highly valuable in medicinal chemistry, its physicochemical properties make it notoriously difficult to formulate in standard biological buffers.
This guide breaks down the mechanistic root causes of its insolubility and provides field-proven, self-validating protocols to overcome them.
The Mechanistic Root Cause: The Zwitterion Trap
To solve a solubility issue, we must first understand the causality. 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is an amphoteric molecule containing two key ionizable groups:
-
A basic secondary amine on the first piperidine ring (estimated pKa ~ 10.5).
-
An acidic carboxylic acid on the second piperidine ring (estimated pKa ~ 4.5).
Because it possesses both acidic and basic functional groups, it exists as a zwitterion. The isoelectric point (pI) is the pH at which the molecule carries a net charge of zero. For this compound, the pI is approximately 7.5 2.
At physiological pH (7.4)—the exact pH of standard PBS or HBSS—the molecule is almost entirely zwitterionic. The positively charged amine and negatively charged carboxylate form a highly stable, rigid intermolecular crystal lattice. The thermodynamic energy required for water to break this lattice is exceptionally high, resulting in near-zero aqueous solubility.
Diagnostic Workflow
Before attempting random solvent mixtures, follow this logic-driven workflow to determine the correct solubilization strategy based on your target assay conditions.
Caption: Diagnostic workflow for troubleshooting solubility based on isoelectric point.
Frequently Asked Questions & Troubleshooting Guides
Q: Why does 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine precipitate instantly in PBS? A: PBS is buffered at pH 7.4, which is nearly identical to the compound's isoelectric point (pI ≈ 7.5). At this pH, the molecule carries a net zero charge. The electrostatic attraction between the protonated amine and deprotonated carboxylate creates a rigid crystal lattice. The energy required to break this lattice exceeds the solvation energy provided by the buffer, leading to immediate precipitation.
Q: I tried dissolving it in 100% DMSO, but it still won't go into solution. Why? A: This is a common and highly counter-intuitive issue. Organic solvents like DMSO have a significantly lower dielectric constant than water. Because zwitterionic insolubility is driven by strong ionic interactions in the solid state, lowering the dielectric constant actually strengthens these intermolecular ionic bonds. To dissolve this compound, you must first break the ionic lattice using water and a pH modifier 3, rather than relying on organic co-solvents.
Q: How can I formulate this for a cell-based assay without killing my cells with extreme pH? A: The most reliable method is the "pH-Shift and Back-Titration" technique. By initially dropping the pH to ~2.0, you fully protonate the carboxylate group, converting the molecule into a highly soluble cation. Once dissolved, you dilute the solution into your assay buffer and carefully back-titrate to pH 7.4. This creates a metastable "supersaturated" state that remains in solution long enough to conduct in vitro assays without causing cellular pH shock.
Q: What is the best vehicle for high-concentration in vivo dosing (e.g., IV injection)? A: For in vivo studies requiring high concentrations (e.g., >10 mg/mL), transient supersaturation is too risky as it may precipitate in the syringe or bloodstream. Instead, utilize in situ salt formation. By reacting the basic amine with a strong acid (like methanesulfonic acid) or the carboxylic acid with a strong base (like sodium hydroxide) in a 1:1.05 molar ratio, you permanently alter the solid-state properties, ensuring stable solubility at physiological pH.
pH-Dependent Ionization States
To visualize why pH manipulation is the most effective strategy, refer to the ionization states below. By forcing the molecule out of the zwitterionic state (red) and into a net-charged state (blue or green), we break the crystal lattice and enable rapid hydration.
Caption: pH-dependent ionization states of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.
Quantitative Solubility Profiles
The following table summarizes the expected solubility behavior of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine across different vehicles, demonstrating the dramatic impact of pH modulation.
| Vehicle / Buffer | pH | Dominant Species | Expected Solubility | Solubilization Mechanism |
| Pure Water (Milli-Q) | ~6.5 | Zwitterion | < 0.1 mg/mL | Intrinsic solubility only |
| PBS (Standard) | 7.4 | Zwitterion (pI) | < 0.1 mg/mL | Ionic lattice dominates |
| 10% DMSO in PBS | 7.4 | Zwitterion | < 0.5 mg/mL | Weak disruption of lattice |
| 20% HP-β-CD in Water | 7.0 | Zwitterion/Complex | ~ 2.0 - 5.0 mg/mL | Hydrophobic cavity inclusion |
| 0.1 M HCl | 1.0 | Cationic (+1) | > 20.0 mg/mL | Protonation of carboxylate |
| 0.1 M NaOH | 13.0 | Anionic (-1) | > 20.0 mg/mL | Deprotonation of amine |
Field-Proven Experimental Protocols
Protocol A: pH-Shift & Back-Titration (For In Vitro Assays)
Use this protocol when you need a final pH of 7.4 for cell cultures but require a high initial concentration.
-
Weighing: Weigh the required amount of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine into a sterile microcentrifuge tube.
-
Acidification: Add 10% of the final target volume using 0.1 M HCl. This immediately drops the pH below 2.0, fully protonating the carboxylate group.
-
Agitation: Vortex vigorously and sonicate for 2-3 minutes. The solution should become completely transparent.
-
Dilution: Add 80% of the final volume using your target assay buffer (e.g., HBSS or DMEM).
-
Back-Titration: Carefully add 0.1 M NaOH dropwise under continuous vortexing to bring the pH back to 7.2–7.4. Critical: Continuous vortexing prevents localized high-pH zones that cause irreversible precipitation.
-
Final Adjustment: Top off to the final volume with assay buffer.
-
Self-Validation Step: Shine a laser pointer through the tube. The absence of a scattered light beam (Tyndall effect) confirms a true thermodynamic solution rather than a hidden colloidal suspension.
Protocol B: In Situ Salt Formation (For In Vivo Dosing)
Use this protocol when you need a stable, high-concentration solution for animal dosing (IV, IP, or PO) without the risk of precipitation.
-
Suspension: Suspend the compound in sterile Water for Injection (WFI) at the target concentration (e.g., 10 mg/mL). It will appear cloudy.
-
Counter-Ion Addition: Add 1.05 molar equivalents of Methanesulfonic acid (to form a mesylate salt) OR 1.05 molar equivalents of Sodium Hydroxide (to form a sodium salt).
-
Incubation: Stir continuously at 37°C for 30 minutes. The reaction between the acid/base and the zwitterion will break the lattice, yielding a clear solution.
-
Tonicity Adjustment: Add desired excipients (e.g., 5% Dextrose or 0.9% Saline) to achieve isotonicity for injection.
-
Sterilization: Sterile filter the solution through a 0.22 µm PES membrane.
-
Self-Validation Step: Perform a quick centrifugation (10,000 x g for 5 mins). If no pellet forms at the bottom of the tube, complete salt conversion and solubilization are confirmed.
References
-
CymitQuimica Product Information. 1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid. CymitQuimica. 1
-
Mannhold, R. (2007). Molecular Drug Properties - Measurement and Prediction. Wiley-VCH. 2
-
Google Patents. JPH08157354A - Basic pharmaceutical solution for soft gel filling, two-piece capsule sealing or tablet manufacturing.3
Sources
Technical Support Center: Troubleshooting 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine Extractions
Welcome to the Technical Support Center for the extraction and purification of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (CAS 96053-48-4). This bis-piperidine derivative—often referred to as the isonipecotic acid dimer—is a critical advanced intermediate and a known characteristic impurity in the synthesis of thrombopoietin receptor agonists, such as Avatrombopag[1].
Due to its complex zwitterionic nature, isolating this molecule requires precise thermodynamic and kinetic control. This guide provides drug development professionals with mechanistic troubleshooting strategies, self-validating protocols, and quantitative benchmarks to ensure high-purity recovery.
Part 1: Mechanistic Principles of Bis-Piperidine Extraction
Standard liquid-liquid extraction (LLE) paradigms often fail when applied to 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine. The molecule contains both a basic secondary amine (pKa ~10.5) and an acidic carboxylic acid (pKa ~4.5). At near-neutral pH, it exists predominantly as a highly polar zwitterion[2]. This ionic state creates a massive hydration shell that prevents the molecule from partitioning into conventional non-polar organic solvents like ethyl acetate or dichloromethane.
To successfully extract this compound while leaving behind unreacted monomer (isonipecotic acid) and inorganic salts, the extraction system must leverage the Hofmeister effect (salting-out) combined with a hydrogen-bonding, water-immiscible solvent [3].
Part 2: Troubleshooting FAQs
Q1: Why are my recovery yields <20% when extracting with standard organic solvents like dichloromethane (DCM)? A1: Solvents like DCM lack the hydrogen-bond donating/accepting capacity required to strip water molecules away from the zwitterion's charged centers. By switching to a polar, protic solvent like n-butanol, you provide the necessary solvation energy to stabilize the zwitterion in the organic phase. This is a proven, authoritative technique for the extraction of highly polar amino acid derivatives and zwitterions[4].
Q2: How can I selectively partition the target dimer away from unreacted isonipecotic acid (monomer)? A2: The key is exploiting the differential lipophilicity and net charge at a specific pH. While both molecules are zwitterionic at pH 7.5, dropping the aqueous pH to 4.5 fully protonates the monomer's amine while suppressing its carboxylic acid ionization, giving it a strong net-positive charge that anchors it in the aqueous phase. The dimer, possessing an extra piperidine ring and a neutral amide linkage, has a significantly higher intrinsic lipophilicity (LogP). At pH 4.5, combined with a salting-out agent, the dimer is forced into the n-butanol phase while the hydrophilic monomer is rejected.
Q3: What causes persistent emulsions during the extraction, and how are they resolved? A3: Emulsions in this system are caused by the surfactant-like nature of the bis-piperidine zwitterion accumulating at the aqueous-organic interface, which is exacerbated by fine inorganic salt precipitates. Solution: Heat the biphasic mixture to 45–50 °C during extraction[3]. This lowers the viscosity of the n-butanol phase and increases the kinetic energy of the system, rapidly breaking the emulsion without thermally degrading the target.
Q4: How do I ensure inorganic coupling byproducts don't carry over into the final product? A4: While n-butanol is excellent for extracting the target molecule, it co-extracts roughly 10–20% water by volume, which carries dissolved inorganic salts (e.g., lithium hydroxide or urea-based coupling byproducts). Solution: Implement a high-ionic-strength back-wash. Washing the combined n-butanol extracts with a minimal volume of saturated brine pulls the water out of the n-butanol phase via osmotic pressure, leaving the target dimer safely in the organic layer.
Part 3: Self-Validating Extraction Protocol
This step-by-step methodology utilizes a self-validating feedback loop to ensure complete extraction before discarding any phases.
Step 1: Quenching & pH Tuning
-
Dilute the crude reaction mixture with deionized water (3 volumes relative to the crude mass).
-
Slowly add 2M HCl dropwise under continuous stirring until the pH reaches exactly 4.5 ± 0.2 . Monitor using a calibrated pH probe.
Step 2: Salting-Out
-
Add solid NaCl to the aqueous phase until a concentration of 20% w/v is reached. Stir vigorously until completely dissolved to maximize the Hofmeister effect.
Step 3: Thermal Liquid-Liquid Extraction
-
Add 2 volumes of n-butanol to the aqueous mixture.
-
Heat the biphasic system to 45 °C to prevent emulsion formation.
-
Stir vigorously for 15 minutes, then allow the layers to separate for 30 minutes. Collect the upper n-butanol layer.
-
Repeat the extraction twice more with 1 volume of n-butanol.
Step 4: System Validation (Self-Validating Check)
-
Do not discard the aqueous phase yet. Spot a drop of the remaining aqueous phase onto a silica TLC plate and stain with Ninhydrin (heat to 110 °C).
-
A lack of deep purple coloration confirms the complete extraction of the secondary amine-containing target into the organic phase. If a strong purple spot remains, repeat Step 3.
Step 5: Brine Back-Wash
-
Combine all n-butanol extracts.
-
Wash the organic phase with 0.5 volumes of saturated aqueous NaCl (brine). Discard the lower aqueous wash layer.
Step 6: Concentration & Crystallization
-
Concentrate the n-butanol phase under reduced pressure (vacuum) at 50 °C until the volume is reduced by 85%.
-
Add an anti-solvent (e.g., Methyl tert-butyl ether, MTBE) dropwise while stirring to induce crystallization of the pure bis-piperidine.
-
Filter the white crystalline solid and dry under vacuum at 40 °C.
Part 4: Quantitative Phase Partitioning Data
The table below summarizes the causality of solvent and pH choices, demonstrating how the optimized parameters drastically improve target recovery while minimizing monomer carryover.
| Extraction Solvent | Aqueous pH | Salting-Out Agent | Target Dimer Recovery (%) | Monomer Impurity Carryover (%) | Emulsion Risk |
| Ethyl Acetate | 7.5 | None | < 15% | < 5% | Low |
| Dichloromethane | 7.5 | None | < 20% | < 5% | Low |
| n-Butanol | 7.5 | None | 65% | 25% | High |
| n-Butanol | 7.5 | 20% NaCl | > 92% | 12% | Moderate |
| n-Butanol | 4.5 | 20% NaCl | 88% | < 2% (Optimal) | Low (at 45°C) |
Part 5: Process Visualization
Workflow for the salting-out assisted LLE of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.
References
- Title: WO2021021000A1 - Method for producing avatrombopag Source: Google Patents URL
- Source: European Patent Office (EPO)
- Title: Biological Buffer Effect on Liquid–Liquid Equilibria of Systems Containing n-Butanol + Methyl Isobutyl Ketone + Water Source: Journal of Chemical & Engineering Data - ACS Publications URL
- Title: An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices Source: MDPI URL
Sources
optimizing HPLC retention time for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
Technical Support Center: Optimizing HPLC Retention for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly polar, amphoteric molecules. 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine presents a classic chromatographic paradox: it contains both a basic secondary amine (on the piperidine ring) and an acidic carboxylic acid moiety. At physiological and typical mobile phase pH ranges, it exists as a highly polar zwitterion.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your method from void-volume elution, poor peak shape, and irreproducibility.
Diagnostic Workflow
Workflow for optimizing HPLC retention of zwitterionic piperidine derivatives.
Section 1: Frequently Asked Questions (Troubleshooting Causality)
Q1: Why does 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine elute in the void volume ( t0 ) on my standard C18 column? A1: The root cause is the analyte's extreme hydrophilicity and zwitterionic nature. The molecule possesses a basic secondary amine (pKa ~9.5) and a carboxylic acid (pKa ~4.0). In standard reversed-phase (RP) conditions (e.g., 0.1% Formic Acid, pH ~2.7), the carboxylic acid is uncharged, but the piperidine nitrogen is fully protonated and cationic. This localized charge completely prevents partitioning into the hydrophobic alkyl chains of a C18 stationary phase. To achieve a functional retention factor ( k ) between 2 and 10, you must abandon standard RP-HPLC and shift to either Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing RP-HPLC[1].
Q2: Should I choose HILIC or Ion-Pairing RP-HPLC for this molecule? A2: The decision hinges entirely on your detection method:
-
Mass Spectrometry (LC-MS/MS): HILIC is mandatory. HILIC mobile phases utilize high concentrations of acetonitrile (>70%) and volatile buffers (e.g., ammonium acetate), which drastically enhance electrospray ionization (ESI) desolvation efficiency and MS sensitivity[2].
-
UV/Vis or CAD Detection: Ion-Pairing RP-HPLC is highly effective. Using a volatile or non-volatile ion-pairing reagent like Heptafluorobutyric Acid (HFBA) masks the basic charge of the piperidine ring, increasing apparent hydrophobicity and driving retention on a C18 column[3].
Q3: If I use HILIC, which stationary phase chemistry is optimal? A3: For zwitterions, a Zwitterionic HILIC (ZIC-HILIC) column (e.g., sulfobetaine bonded phase) is superior to unbonded bare silica or simple amide phases. ZIC-HILIC columns maintain a 1:1 molar ratio of positively and negatively charged functional groups, yielding a net-zero surface charge across a wide pH range (pH 2–10)[4]. This allows the primary retention mechanism—partitioning into the immobilized water layer—to dominate, while providing secondary, predictable electrostatic interactions that prevent the severe peak tailing often seen with bare silica.
Q4: How do buffer concentration and pH affect retention in HILIC for this compound? A4: In HILIC, water is the strong (eluting) solvent. However, buffer salts are critical for shielding repulsive electrostatic interactions between the analyte and residual silanols. Increasing the buffer concentration (e.g., from 5 mM to 20 mM Ammonium Acetate) typically decreases retention slightly by disrupting these secondary ionic interactions, but it significantly sharpens the peak shape[5]. Adjusting the pH to ~6.8 ensures the molecule is fully zwitterionic, maximizing its polarity and, paradoxically for those used to RP-HPLC, increasing its retention on the HILIC phase[6].
Section 2: Quantitative Data & Parameter Optimization
To facilitate rapid method development, the following tables summarize the expected chromatographic behavior and optimal parameters based on validated field data for polar piperidine derivatives.
Table 1: Stationary Phase Selectivity and Expected Retention Behavior
| Column Chemistry | Separation Mode | Expected Retention Factor ( k ) | Peak Shape | MS Compatibility |
| Standard C18 | Reversed-Phase | < 0.5 (Void) | Poor/Split | Yes |
| C18 + 0.1% HFBA | Ion-Pairing RP | 3.0 - 6.0 | Excellent | Moderate (Ion Suppression) |
| BEH Amide | HILIC | 2.5 - 4.0 | Good | Excellent |
| ZIC-HILIC (Sulfobetaine) | Zwitterionic HILIC | 4.5 - 8.0 | Excellent | Excellent |
Table 2: Mobile Phase Optimization Matrix for ZIC-HILIC
| Parameter | Low Range | Optimal Target | High Range | Causality / Effect |
| Aqueous Buffer | 5 mM NH₄OAc | 10 - 20 mM NH₄OAc | 50 mM NH₄OAc | 10-20 mM provides sufficient ionic shielding without precipitating in high ACN. |
| Mobile Phase pH | pH 3.0 (Formate) | pH 5.8 - 6.8 (Acetate) | pH 9.0 (Ammonia) | pH ~6.8 maximizes the zwitterionic state, increasing hydrophilicity and HILIC retention[6]. |
| Starting % ACN | 80% | 90% - 95% | 98% | >90% ACN promotes the formation of the immobilized water layer on the stationary phase. |
Section 3: Self-Validating Experimental Protocols
As a self-validating system, a protocol must contain internal checks to ensure the mechanism is functioning as intended. Below are two detailed workflows tailored to your detector setup.
Protocol A: ZIC-HILIC Method for LC-MS/MS Applications
Objective: Retain and quantify 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine using MS-compatible conditions.
Step 1: System and Column Preparation
-
Install a ZIC-HILIC or Atlantis Premier BEH Z-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Validation Check: Ensure the LC system is thoroughly flushed of any non-volatile salts (like phosphate) to prevent precipitation when introducing >90% acetonitrile.
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Acetate in LC-MS grade water. Adjust pH to 6.8 using dilute acetic acid or ammonium hydroxide.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Causality: Ammonium acetate is highly soluble in high organic concentrations compared to formate, preventing system overpressure and baseline noise.
Step 3: Gradient Elution Profile
-
Set flow rate to 0.3 mL/min. Column temperature: 30°C.
-
Time 0.0 min: 95% B (Equilibration)
-
Time 1.0 min: 95% B (Isocratic hold to partition the highly polar zwitterion into the water layer)
-
Time 6.0 min: 50% B (Linear ramp to elute the compound by increasing water content)
-
Time 7.0 min: 50% B (Wash step)
-
Time 7.1 min: 95% B (Re-equilibration for at least 10 column volumes).
-
Validation Check: If the compound elutes before 1.5 minutes, increase the starting %B to 98%. If the peak is excessively broad, increase the buffer concentration in Mobile Phase A to 30 mM to enhance ionic shielding[5].
Step 4: Sample Diluent Preparation
-
Dissolve the sample in a diluent matching the starting mobile phase (e.g., 90% ACN / 10% Water).
-
Critical Warning: Injecting this highly polar compound dissolved in 100% water will cause severe peak distortion and peak splitting due to solvent mismatch in HILIC.
Protocol B: Ion-Pairing RP-HPLC for UV/CAD Applications
Objective: Retain the compound on a standard C18 column when MS is not required.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) Heptafluorobutyric Acid (HFBA) in LC grade Water.
-
Mobile Phase B: 0.1% (v/v) HFBA in Acetonitrile.
-
Causality: HFBA acts as a hydrophobic anionic ion-pairing reagent. It forms a neutral, hydrophobic complex with the protonated piperidine nitrogen, allowing it to partition into the hydrophobic C18 phase[3].
Step 2: Isocratic or Shallow Gradient Elution
-
Use a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Flow rate: 1.0 mL/min.
-
Run a shallow gradient from 5% B to 40% B over 15 minutes.
-
Validation Check: Monitor the retention time. If k is still < 2, increase HFBA concentration to 0.15%.
-
System Note: HFBA requires extensive column washing to remove and will permanently alter the selectivity of the C18 column; dedicate a specific column strictly for this assay.
References
-
Petrus Hemstrom, Amos Heckendorf, Wen Jiang, Tobias Jonsson, Patrik Appelblad. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today.[Link]
-
Di Palma, S., et al. Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. Analytical Chemistry - ACS Publications.[Link]
-
Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.[Link]
-
Waters Corporation. Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles.[Link]
-
Waters Corporation. STATIONARY PHASE SELECTIVITY IN HILIC: THE IMPORTANCE OF IONIC INTERACTIONS.[Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.[Link]
-
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.[Link]
Sources
Technical Support Center: Stabilizing 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine in Solution
Welcome to the technical support center for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.
Q1: What is 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine, and what are its key structural features?
A1: 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is a molecule composed of two piperidine rings linked by an amide bond. One piperidine ring features a carboxylic acid group at the 4-position, while the other is attached via its nitrogen to the carbonyl group of the amide. The key structural features influencing its stability are the central amide linkage, which is susceptible to hydrolysis, and the nitrogen atoms within the piperidine rings, which can be sites for oxidation.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The two most significant degradation pathways are:
-
Amide Bond Hydrolysis: This is the cleavage of the central amide bond by reaction with water, which can be significantly accelerated by acidic or basic conditions.[1] This reaction breaks the molecule into two smaller components: piperidine-4-carboxylic acid and isonipecotamide (piperidine-4-carboxamide).
-
Oxidation: The nitrogen atoms in the piperidine rings are susceptible to oxidation, especially when exposed to air (oxygen) and light.[2][3] This can lead to the formation of N-oxide derivatives, which will alter the compound's properties and activity.
Caption: Primary degradation pathways for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.
Q3: What are the ideal storage conditions for stock solutions?
A3: To maximize the shelf-life of your solutions, adhere to the following storage practices. These recommendations are based on best practices for piperidine-containing compounds.[2][4]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows down the rate of all chemical reactions, including hydrolysis and oxidation.[4] |
| Light | Protect from light (Amber Vials) | Light, especially UV light, can catalyze oxidative degradation.[4] |
| Atmosphere | Store under an inert gas (Argon/Nitrogen) | Displaces oxygen, a key reactant in oxidative degradation.[2] |
| Container | Tightly sealed glass vials | Prevents exposure to atmospheric oxygen and moisture and is generally more inert than plastic.[2][5] |
| pH | Neutral (pH ~7) if possible | Minimizes acid- and base-catalyzed amide hydrolysis. |
Q4: Which solvents are recommended for preparing solutions, and are there any I should avoid?
A4: For long-term storage, high-purity anhydrous solvents like DMSO are often preferred. If aqueous solutions are required, use a buffered system to maintain a neutral pH. It is critical to avoid strongly acidic or basic aqueous solutions, as these will rapidly promote amide hydrolysis.[1] When preparing aqueous buffers, degassing the water (e.g., by sonication or sparging with nitrogen) can help remove dissolved oxygen and further inhibit oxidation.
Troubleshooting Guide
This section provides solutions to specific experimental issues that may arise due to compound degradation.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Degradation of the compound. | This is a strong indicator of degradation.[6][7] Degradation products, such as those from hydrolysis, are typically more polar and will have different retention times. To confirm, perform a forced degradation study (see protocol below) on a small sample. If the new peaks in your experiment match those generated under stress conditions, degradation is confirmed. Always use freshly prepared solutions for sensitive experiments. |
| The solution has turned yellow or brown over time. | Oxidation of the piperidine ring. | This discoloration is a common sign of piperidine oxidation.[3] The usability of the solution depends on your application's sensitivity to such impurities. For quantitative or high-potency studies, the solution should be discarded. For less sensitive screening, it may be usable, but it is highly recommended to prepare a fresh solution to ensure data integrity. |
| Poor reproducibility between experiments run on different days. | Degradation of the stock solution. | If a single stock solution is used over several days or weeks, its gradual degradation can lead to inconsistent results. Prepare single-use aliquots from a freshly made stock solution. Store these aliquots under the ideal conditions outlined in the FAQ section and use a new aliquot for each experiment. |
| Loss of biological activity or potency. | Reduction in the concentration of the active parent compound. | As the parent compound degrades into inactive or less active byproducts, the overall potency of the solution will decrease. This underscores the importance of proper storage and using solutions within their stability window. If a loss of activity is suspected, verify the purity of the solution via HPLC analysis. |
Protocols for Ensuring Solution Integrity
Adherence to standardized protocols is essential for generating reliable and reproducible data.
Protocol 1: Preparation of a Stable Aqueous Stock Solution
-
Buffer Preparation: Prepare a buffer solution at the desired pH (ideally close to neutral, e.g., PBS pH 7.4). Degas the buffer by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine solid in a clean, dry vial.
-
Dissolution: Add the degassed buffer to the solid to achieve the target concentration. If solubility is an issue, gentle warming or sonication can be applied, but avoid excessive heat.
-
Aliquoting: Once fully dissolved, immediately divide the stock solution into single-use aliquots in amber glass vials.[2]
-
Inert Overlay: Before sealing, flush the headspace of each vial with nitrogen or argon gas.[2]
-
Storage: Tightly seal the vials and store them at 2–8°C, protected from light.[4]
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation study is a powerful tool to understand degradation pathways and to develop a stability-indicating analytical method.[8] This protocol outlines the general procedure based on ICH guidelines.[7]
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
| Stress Condition | Procedure |
| Acid Hydrolysis | Add an equal volume of 0.1 M HCl. Incubate at 60°C.[7] |
| Base Hydrolysis | Add an equal volume of 0.1 M NaOH. Incubate at 60°C.[7] |
| Oxidation | Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[9] |
| Thermal Stress | Keep the vial in an oven at a temperature above accelerated testing conditions (e.g., 70°C). |
| Photolytic Stress | Expose the solution to a light source as specified by ICH Q1B guidelines. |
| Control | Keep one vial at the recommended storage condition (2-8°C, protected from light). |
-
Time Points: Withdraw samples from each condition at various time points (e.g., 2, 8, 24, and 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples, including the control, using a suitable analytical method like HPLC-UV or LC-MS.[10]
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. A loss of the parent peak area and the appearance of new peaks indicate degradation. This data helps identify potential degradants and confirms the analytical method's ability to separate them from the parent compound.
Caption: Experimental workflow for a forced degradation study.
References
- Benchchem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
- Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?.
- Benchchem. (n.d.). instability and degradation pathways of 1-piperideine.
- Benchchem. (n.d.). Stability issues of 1,4-Diacetylpiperidine under different conditions.
- Request PDF. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
- Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
- Allen. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Aminophenyl)piperidine-4-carboxamide.
- PMC. (n.d.). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry.
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- PMC. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
- (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide.
Sources
- 1. allen.in [allen.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
resolving NMR signal overlap for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
Welcome to the Analytical Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the complex structural elucidation of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine .
This molecule presents a "perfect storm" of NMR challenges: it is a zwitterion, it exhibits restricted amide bond rotation, and it consists of two nearly identical 1,4-disubstituted piperidine rings. Below is your comprehensive, self-validating guide to breaking down these overlapping signals.
📊 Diagnostic Dashboard: Quantitative Data Summary
Before diving into the protocols, use this reference table to benchmark your current spectra against the optimized expected outcomes.
| Diagnostic Parameter | Room Temp / Neutral pH | Optimized Condition | Expected Spectral Change |
| Line Width (Δν) | > 15 Hz (Broad humps) | < 2 Hz (Sharp) | Resolution of fine J -coupling multiplets |
| Peak Count (Aliphatic) | ~18-20 distinct multiplets | 9-10 distinct multiplets | 50% reduction in signal complexity |
| Amide Carbonyl ( 13 C) | 2 distinct peaks (~173, 174 ppm) | 1 sharp peak (~173.5 ppm) | Coalescence of rotameric carbons |
| Ring A/B H2/H6 Protons | Co-resonant at ~3.0-3.5 ppm | Separated in F1 ( 13 C) axis | Distinct cross-peaks in 1 H- 13 C HSQC |
🔬 Deep-Dive FAQs: Understanding the Causality
Q1: Why does my 1 H NMR spectrum look like a broad, uninterpretable mess in the 1.5–4.0 ppm region? The Causality: Your molecule is trapped in a zwitterionic network. 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine contains a basic secondary amine on Ring A (pKa ~10) and an acidic carboxylic acid on Ring B (pKa ~4.5). In neutral solutions, these groups undergo rapid intermolecular proton exchange and strong electrostatic hydrogen bonding. This aggregation significantly slows molecular tumbling and creates intermediate chemical exchange regimes on the NMR timescale, which broadens the signals[1]. The Fix: You must bypass the isoelectric point via pH titration (See SOP 1).
Q2: After fixing the pH, my peaks are sharp, but I have exactly twice as many peaks as there are protons in the molecule. Is my sample impure? The Causality: You are observing amide rotamers. The amide bond linking Ring A's carbonyl to Ring B's nitrogen possesses partial double-bond character due to lone-pair delocalization. This restricts free rotation, trapping the molecule in distinct E (trans) and Z (cis) conformational states at room temperature[2]. Because the NMR timescale is faster than the rate of this rotation at 298 K, the spectrometer detects both conformers as separate entities[3]. The Fix: Accelerate the rotation using Variable Temperature (VT) NMR (See SOP 2).
Q3: Even with sharp, coalesced peaks, the aliphatic protons of Ring A and Ring B overlap completely. How do I definitively assign them? The Causality: The structural homology between the two 1,4-disubstituted piperidine rings results in near-identical 1 H chemical environments. 1D NMR cannot resolve this. The Fix: You must spread the data into a second dimension. HSQC will separate overlapping protons by their attached 13 C nuclei[4]. Subsequently, HMBC provides the definitive topological map by revealing long-range ( 2J and 3J ) proton-carbon couplings across the central amide bond, allowing you to piece the fragments together[5].
📋 Standard Operating Procedures (SOPs)
SOP 1: pH Titration for Zwitterion Suppression
Objective: Break intermolecular hydrogen bonding to sharpen spectral lines.
-
Dissolve 10-15 mg of your sample in 600 µL of D2O .
-
Acquire a baseline 1D 1 H NMR spectrum.
-
Add 5 µL aliquots of 1M DCl (to fully protonate the carboxylic acid) OR 1M NaOD (to fully deprotonate the amine).
-
Re-acquire the spectrum after each addition.
-
Self-Validation Check: Monitor the chemical shift of the Ring A C2/C6 protons. If the peaks remain broad, the isoelectric point has not been fully bypassed. Continue titrating until the chemical shift change ( Δδ ) between additions is <0.02 ppm and fine J -couplings are visible.
SOP 2: Variable Temperature (VT) NMR for Rotamer Coalescence
Objective: Overcome the amide rotational barrier to halve the peak count.
-
Exchange your solvent to DMSO- d6 (boiling point 189 °C, ideal for high-temperature NMR).
-
Insert the sample into the spectrometer and lock/shim at 298 K.
-
Gradually increase the probe temperature to 363 K (90 °C) in 10 K increments.
-
Allow 5 minutes of thermal equilibration at each step to prevent convection currents.
-
Self-Validation Check: Acquire a 1 H NMR spectrum at 363 K. If the doubled amide peaks have not coalesced into a single time-averaged set, the rotational barrier is exceptionally high. Increase the temperature to 383 K (110 °C), ensuring your NMR tube and probe are rated for this thermal load.
SOP 3: 2D NMR (HSQC/HMBC) Overlay Strategy
Objective: Unambiguously assign Ring A and Ring B.
-
Acquire a 1 H- 13 C HSQC spectrum to map all directly bonded C-H pairs.
-
Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( J = 8 Hz).
-
Overlay both spectra in your processing software (e.g., MestReNova or TopSpin).
-
Identify the quaternary amide carbonyl (~170-175 ppm) in the 13 C dimension of the HMBC.
-
Self-Validation Check: Trace the cross-peaks from the carbonyl. You must see a 2J correlation to Ring A's H4 proton, and a 3J correlation to Ring B's H2/H6 protons. If the 3J HMBC cross-peak is missing, increase the long-range coupling delay in the pulse sequence to target smaller J -values (e.g., optimize for J = 5 Hz).
🗺️ Visual Workflows
Fig 1: Step-by-step NMR troubleshooting workflow for resolving zwitterionic and rotameric overlap.
Fig 2: HMBC correlation map distinguishing Ring A and Ring B via the central amide carbonyl node.
📚 References
-
[4] Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Pressbooks.[Link]
-
[3] Observation of amide rotamers by dynamic 1H NMR. ResearchGate.[Link]
-
[2] Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. PubMed Central (PMC).[Link]
-
[5] The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.[Link]
-
[1] Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PubMed Central (PMC).[Link]
Sources
handling moisture sensitivity of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine during synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the synthesis of complex piperidine scaffolds, with a focus on the target compound 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine .
Mechanistic Overview: The Causality of Moisture Sensitivity
The synthesis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine requires an amide coupling between two sterically hindered piperidine rings (typically via a protected isonipecotic acid derivative and a piperidine-4-carboxylate). Piperidine derivatives are notoriously hygroscopic; their basic secondary nitrogen atoms readily form hydrates upon exposure to ambient air.
When moisture is introduced into the reaction, a critical mechanistic failure occurs: water acts as a highly mobile nucleophile. It attacks the highly electrophilic activated carboxylic acid intermediate (e.g., the O-7-azabenzotriazol-1-yl ester when using HATU) significantly faster than the sterically hindered secondary amine of the incoming piperidine ring. This competitive hydrolysis reverts the active intermediate back to the unreactive carboxylic acid, permanently stalling the reaction. As documented in recent literature on, mitigating water presence is not just a best practice—it is an absolute requirement to prevent the loss of tertiary/secondary amino group reactivity and the formation of unwanted byproducts.
Visual Workflow: Anhydrous Coupling Pathway
Workflow for moisture-sensitive amide coupling of piperidine derivatives.
Self-Validating Experimental Protocol
To ensure reproducibility and high yields, do not rely on assumed dryness. The following protocol is designed as a self-validating system , meaning you must pass a specific analytical checkpoint before proceeding to the next step.
Objective: Synthesize the protected intermediate of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine via the anhydrous coupling of Boc-isonipecotic acid and ethyl piperidine-4-carboxylate.
-
Step 1: Glassware and Solvent Preparation
-
Action: Flame-dry a 50 mL Schlenk flask under high vacuum (0.1 mbar) for 5 minutes. Backfill with dry Argon (repeat for 3 cycles). Dispense anhydrous DMF from a solvent purification system.
-
Validation Checkpoint: Perform a Karl Fischer (KF) titration on the DMF immediately before use. Do not proceed unless the water content is < 50 ppm.
-
-
Step 2: Carboxylic Acid Activation
-
Action: Inside an Argon-filled glovebox, charge the flask with Boc-isonipecotic acid (1.0 eq) and HATU (1.2 eq). Seal the flask, remove it from the glovebox, and inject the validated anhydrous DMF (0.2 M) followed by anhydrous N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.
-
Validation Checkpoint: Observe the reaction mixture. A distinct color shift to pale yellow confirms the successful formation of the active ester.
-
-
Step 3: Amine Addition
-
Action: Dissolve ethyl piperidine-4-carboxylate (1.1 eq) in 2 mL of anhydrous DMF over activated 4Å molecular sieves. Add this solution dropwise to the reaction flask over 10 minutes to prevent exotherm-induced side reactions.
-
Validation Checkpoint: Extract a 5 µL aliquot via a dry syringe after 2 hours and analyze via LC-MS. The mass of the active ester must disappear, replaced by the target intermediate mass [M+H]+ .
-
-
Step 4: Workup and Deprotection
-
Action: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual acid. Extract with EtOAc, dry over Na2SO4 , and concentrate. Perform standard Boc deprotection (TFA/DCM) and ester hydrolysis (LiOH/THF/ H2O ) to yield the final product.
-
Quantitative Data: Impact of Moisture on Yield
The table below summarizes the direct correlation between solvent moisture content and reaction success, providing actionable thresholds for your synthesis.
| Moisture Content (KF, ppm) | Active Ester Hydrolysis (%) | Isolated Yield (%) | Required Troubleshooting Action |
| < 50 ppm | < 2% | > 90% | None (Optimal Conditions) |
| 100 - 250 ppm | 15 - 20% | 70 - 75% | Add activated 4Å molecular sieves to reaction |
| 250 - 500 ppm | 40 - 50% | 40 - 45% | Re-dry solvents and desiccate reagents |
| > 500 ppm | > 80% | < 10% | Discard mixture and restart synthesis |
Troubleshooting Guides & FAQs
Q1: Why is the coupling step failing with low yields despite using fresh, high-quality HATU? A: The failure is almost certainly due to the hygroscopic nature of the piperidine precursors. Even if your HATU and solvent are pristine, if the piperidine-4-carboxylate has absorbed ambient moisture, that water will act as a nucleophile. Because the secondary amine of the piperidine ring is sterically hindered, water will outcompete it, attacking the HATU-activated carboxylic acid and reverting it back to the starting material. This causality dictates that the reagents themselves must be rigorously dried, not just the solvents.
Q2: How do I properly dry and store the piperidine precursors to prevent moisture uptake? A: Piperidine-4-carboxylic acid derivatives should be stored in a vacuum desiccator over a strong desiccant like phosphorus pentoxide ( P2O5 ) or anhydrous calcium sulfate, ideally within a glovebox under an Argon atmosphere. If the reagent has been exposed to ambient air, dry it under high vacuum (0.1 mbar) at 40°C for 12–24 hours prior to the coupling reaction.
Q3: Can I recover a reaction that has stalled due to moisture contamination? A: Yes, conditionally. If your in-process LC-MS indicates the presence of the hydrolyzed starting material (unreacted acid) and unreacted amine, you can attempt a "rescue." Add activated 4Å molecular sieves directly to the reaction mixture and stir for 1 hour to sequester the water. Subsequently, add a fresh 0.5–1.0 equivalent of the coupling reagent (e.g., HATU) and DIPEA. Caution: If the initial water content was >500 ppm, the accumulation of tetramethylurea byproducts from the degraded HATU will severely complicate downstream chromatographic purification.
Q4: Are there alternative coupling strategies that are less sensitive to moisture for synthesizing piperidine-based ligands? A: Yes. While HATU is highly efficient, it is also extremely moisture-sensitive. As noted in the development of related compounds in the , researchers often utilize T3P (Propylphosphonic anhydride) for piperidine amide couplings. T3P is supplied as a solution in organic solvents, is significantly less sensitive to ambient moisture, and produces water-soluble byproducts that simplify the workup process, making it an excellent alternative if strict anhydrous conditions are difficult to maintain in your lab.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications International Journal of Molecular Sciences, 2023, 24(3), 2937. URL:[Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties ChemMedChem, 2022, 17(8), e202100735. URL:[Link]
Comparative Pharmacological Profiling: 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine vs. Emerging Bis-Piperidine Derivatives
As drug discovery shifts toward increasingly complex multivalent interactions, the piperidine heterocycle remains a cornerstone of modern medicinal chemistry 1. While mono-piperidines are ubiquitous, bis-piperidine derivatives —molecules containing two structurally linked piperidine rings—offer enhanced spatial geometries for sophisticated target engagement.
This guide provides an objective, data-driven comparison between 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (a highly polar, amide-linked isonipecotic acid dimer) 2 and other prominent bis-piperidine classes, such as flexible alkyl-linked derivatives and rigid macrocyclic Tetracyclic Bis-Piperidine Alkaloids (TcBPAs).
Structural and Mechanistic Divergence
The pharmacological utility of a bis-piperidine is dictated almost entirely by the nature of the linker connecting the two heterocycles. The causality between structural rigidity, lipophilicity, and target engagement is stark when comparing these classes:
-
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (Amide-Linked): The amide linkage restricts rotational freedom, locking the molecule into a predictable, peptide-like conformation. The terminal carboxylic acid and secondary amine create a zwitterionic character at physiological pH. This extreme polarity severely limits blood-brain barrier (BBB) penetration, making it an ideal scaffold for targeting peripheral G-protein coupled receptors (GPCRs) or serving as a highly soluble building block for prodrug synthesis.
-
Alkyl/Hydrazine-Linked Bis-Piperidines: Synthesized via hydrazine hydrate reflux, these derivatives possess high flexibility and moderate lipophilicity 3. The flexible linker allows them to adopt multiple conformations to navigate the BBB, making them highly effective for central nervous system (CNS) applications, such as interacting with voltage-gated ion channels to induce anticonvulsant activity.
-
Tetracyclic Bis-Piperidine Alkaloids (TcBPAs): Derived from marine sponges, TcBPAs feature a 3,9-linked bis-piperidine core flanked by dual macrocyclic chains 4. Their extreme rigidity and high lipophilicity allow them to intercalate deeply into transmembrane pockets, driving potent anti-proliferative effects against various cancer cell lines.
Structural classification and pharmacological targeting logic of bis-piperidine derivatives.
Comparative Performance and Pharmacological Data
To objectively evaluate the utility of these compounds, we must benchmark their physicochemical properties and primary bioactivities. The table below synthesizes experimental data across the three primary bis-piperidine classes.
| Compound Class | Linkage Type | Estimated LogP | Primary Pharmacological Target | Key Bioactivity / Efficacy | Toxicity Profile (In Silico/In Vitro) |
| 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine | Amide (Rigid) | ~ -0.5 (Highly Polar) | Peripheral GPCRs / Modular Building Block | High aqueous solubility; serves as a stable peptidomimetic scaffold. | Metabolically stable; negligible mutagenicity or hepatotoxicity. |
| Alkyl/Hydrazine-Linked Bis-Piperidines | Alkyl/Hydrazone (Flexible) | ~ 2.5 (Moderate) | CNS Targets (e.g., Voltage-gated channels) | Anticonvulsant activity; up to 83% protection in MES-induced models 3. | Low mutagenicity; hydroxyl derivatives may undergo O-glucuronidation 3. |
| TcBPAs (e.g., Haliclonacyclamines) | Macrocyclic (Highly Rigid) | ~ 4.5 (Highly Lipophilic) | Intracellular / Transmembrane targets | Anti-proliferative; low micromolar IC50 across leukemia and melanoma lines 4. | Cytotoxic to cancer lines; selective sparing of healthy cellular models 4. |
Experimental Methodologies and Workflows
To ensure high-fidelity results, the synthesis and validation of amide-linked bis-piperidines like 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine require strict control over coupling chemistry and purification. The following protocols are designed as self-validating systems.
Protocol A: Synthesis and Isolation of Amide-Linked Bis-Piperidines
Causality Focus: Preventing racemization and ensuring high-yield coupling of sterically hindered secondary amines.
-
Carboxyl Activation: Dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir for 15 minutes at room temperature.
-
Why HATU? HATU is prioritized over traditional carbodiimides (like DCC) because it generates a highly reactive HOAt ester intermediate, which drastically accelerates the acylation of sterically hindered secondary piperidine amines while suppressing racemization.
-
-
Amide Coupling: Add unprotected isonipecotic acid methyl ester (1.1 eq) to the mixture. Dropwise add DIPEA (3.0 eq) to maintain a basic environment (pH ~8.5). Stir for 12 hours.
-
Why DIPEA? Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base. It ensures the piperidine nitrogen remains deprotonated and nucleophilic without competing with the amine for the activated ester.
-
-
Self-Validation Check (LC-MS): Quench a 10 µL aliquot with methanol and analyze via LC-MS. The presence of the methyl ester intermediate confirms successful activation and coupling, isolating any downstream failures to the deprotection step.
-
Deprotection & Hydrolysis: Treat the intermediate with a 1:1 mixture of TFA/DCM for 2 hours to cleave the Boc group. Subsequently, hydrolyze the methyl ester using 1M LiOH in THF/Water to yield the free carboxylic acid.
-
Purification: Purify the final zwitterionic compound using Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Normal-phase silica is ineffective due to the compound's extreme polarity.
Protocol B: In Vitro Pharmacological Screening (Receptor Binding)
Causality Focus: Isolating specific receptor interactions from off-target noise.
-
Membrane Preparation: Cultivate and lyse CHO cells stably transfected with the target receptor (e.g., µ-opioid receptor) 5.
-
Why transfected CHO cells? This ensures a high, uniform receptor density and eliminates the complex background noise inherent to primary tissue homogenates.
-
-
Radioligand Displacement: Incubate the membrane fractions with a fixed concentration of a radioligand (e.g., [3H]-DAMGO) and titrating concentrations of the synthesized bis-piperidine.
-
Signal Transduction Assay: Measure intracellular cAMP fluctuations using a FRET-based assay.
-
Why measure cAMP? Binding affinity ( Ki ) does not equate to functional activation. Measuring the secondary messenger cascade definitively categorizes the bis-piperidine as an agonist, partial agonist, or antagonist.
-
Step-by-step experimental workflow for the synthesis and validation of bis-piperidines.
Conclusion
While macrocyclic and alkyl-linked bis-piperidines dominate the landscape of highly lipophilic, CNS-penetrant, and anti-proliferative drug discovery, 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine occupies a distinct and critical niche. Its robust amide linkage, high aqueous solubility, and zwitterionic nature make it a premier building block for peptide mimetics and peripheral receptor targeting. By understanding the causal relationship between the linker chemistry and the resulting pharmacological profile, researchers can strategically select the appropriate bis-piperidine scaffold for their specific drug development pipeline.
References
-
Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. sphinxsai.com. 3
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. tandfonline.com. 5
-
Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. mdpi.com. 4
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. nih.gov. 1
-
1-(4-PIPERIDINYLCARBONYL)-4-CARBOXYPIPERIDINE | CAS 96053-48-4. tci-chemical-trading.com. 2
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-PIPERIDINYLCARBONYL)-4-CARBOXYPIPERIDINE|CAS 96053-48-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine in Immunoassays
Introduction: The Imperative for Specificity in Small Molecule Quantification
In the landscape of drug development and clinical research, the accurate quantification of small molecules is paramount. 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine, a molecule with a complex piperidine-based structure, represents a class of compounds that may act as a metabolite, a synthetic intermediate, or a novel therapeutic agent itself. The development of a robust immunoassay for such a molecule is a critical step in understanding its pharmacokinetics, efficacy, and safety.
The Challenge of Small Molecules: Why Competitive Immunoassays are Essential
Unlike large proteins, small molecules like 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine present a unique immunological challenge. They typically possess only a single epitope (the site of antibody binding), rendering them unsuitable for traditional "sandwich" ELISA formats that require binding by two different antibodies simultaneously[1][2].
Consequently, the competitive immunoassay is the format of choice for small molecule detection[3][4]. In this format, the analyte in the sample competes with a fixed amount of a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample[2]. This elegant competition is the foundation upon which we build our specificity assessment.
Caption: Principle of Competitive Immunoassay.
Designing the Cross-Reactivity Study: A Systematic Approach
A scientifically sound cross-reactivity study follows a logical progression from identifying potential interferents to quantifying their impact.
Step 1: Identification of Potential Cross-Reactants
The first and most critical step is to identify compounds that are structurally similar to 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine. The antibody raised against the target molecule is most likely to recognize these related structures. A thorough investigation should include:
-
Precursors and Synthetic Intermediates: Molecules used in the synthesis of the target compound, such as 4-piperidinecarboxylic acid and N-Boc-piperidine-4-carboxylic acid methyl ester[5][6].
-
Potential Metabolites: Hypothesized or known metabolic products, which may involve hydrolysis of the amide bond or modifications to the piperidine rings.
-
Structurally Related Drugs or Compounds: Other therapeutic agents or endogenous molecules that share the core piperidine scaffold[7][8][9].
Table 1: Potential Cross-Reactants for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine Immunoassay
| Compound Name | Structure | Rationale for Inclusion |
| Target Analyte: 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine | O=C(N1CCC(C(O)=O)CC1)C2CCNCC2 | The primary molecule to be quantified. |
| Alternative 1: Piperidine-4-carboxylic acid | O=C(O)C1CCNCC1 | Core structural component and potential precursor/metabolite. |
| Alternative 2: 1-Piperidinecarbonyl chloride | ClC(=O)N1CCCCC1 | A reactive intermediate sharing the carbonyl-piperidine moiety. |
| Alternative 3: 1-Benzylpiperidine-4-carboxylic acid | O=C(O)C1CCN(CC2=CC=CC=C2)CC1 | Shares the piperidine-4-carboxylic acid core with a different N-substituent. |
| Alternative 4: Isonipecotic Acid | O=C(O)C1CCNCC1 | An alternative name for piperidine-4-carboxylic acid. |
Step 2: Experimental Workflow and Protocol
The assessment of cross-reactivity is integrated into the validation of the competitive immunoassay. The overall workflow involves developing a reliable assay for the target analyte and then challenging it with the selected potential cross-reactants.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a robust, self-validating method for determining the cross-reactivity of an immunoassay.
Objective: To quantify the degree of interference from structurally related molecules in the immunoassay for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.
Materials:
-
96-well microplate pre-coated with a capture antibody specific for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.
-
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine standard.
-
Potential cross-reactant compounds (from Table 1).
-
Enzyme-conjugated 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (e.g., HRP-conjugate).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB)[10].
-
Stop solution (e.g., 2.5 M H2SO4).
-
Microplate reader capable of measuring absorbance at 450 nm[10].
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of the 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine standard in assay buffer to create a standard curve (e.g., from 1000 ng/mL to 1 ng/mL).
-
For each potential cross-reactant, prepare a separate serial dilution in assay buffer across a broad concentration range (e.g., from 10,000 ng/mL to 0.1 ng/mL).
-
-
Assay Execution:
-
Add 50 µL of standard or potential cross-reactant solution to the appropriate wells of the antibody-coated microplate[3].
-
Immediately add 50 µL of the enzyme-conjugated target analyte to each well[3].
-
Cover the plate and incubate for 45-60 minutes at 37°C[3][10]. This allows for the competitive binding to occur.
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer[3][10]. This step is critical to remove unbound reagents.
-
Add 100 µL of substrate solution to each well and incubate in the dark at 37°C for 15-20 minutes, allowing for color development[10]. The reaction is enzymatic and time-dependent.
-
Add 50 µL of stop solution to each well to halt the reaction. The color will change from blue to yellow[10].
-
-
Data Acquisition:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution[10].
-
Data Analysis and Interpretation
The cornerstone of cross-reactivity analysis is the comparison of the 50% inhibitory concentration (IC50) values. The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (B0).
-
Calculate IC50: Plot the OD values against the log of the concentration for the target analyte and for each cross-reactant. Use a four-parameter logistic (4-PL) curve fit to determine the IC50 for each compound.
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine | 25 | 100% | Target Analyte (Reference) |
| Piperidine-4-carboxylic acid | 1,500 | 1.67% | Low Cross-Reactivity |
| 1-Piperidinecarbonyl chloride | 5,200 | 0.48% | Negligible Cross-Reactivity |
| 1-Benzylpiperidine-4-carboxylic acid | 850 | 2.94% | Low Cross-Reactivity |
| Unrelated Control Compound | >10,000 | <0.25% | No Significant Cross-Reactivity |
Interpretation of Results:
-
A high percent cross-reactivity value indicates that the assay is not specific and that the presence of the cross-reacting compound will lead to an overestimation of the target analyte's concentration.
-
Low or negligible cross-reactivity provides confidence in the assay's specificity.
-
It is crucial to consider the expected physiological or experimental concentrations of the cross-reactants. A compound with low cross-reactivity might still be a significant interferent if it is present at concentrations several orders of magnitude higher than the target analyte.
Regulatory Context and Best Practices
While regulatory guidelines from bodies like the FDA are more detailed for large molecule biologics, the underlying principles of specificity and validation are universal[11][12]. For small molecule immunoassays intended for regulatory submission, it is imperative to conduct thorough cross-reactivity testing on a wide variety of normal tissues and with all relevant related compounds[12][13][14]. This demonstrates a comprehensive understanding of the assay's limitations and ensures the integrity of the data generated.
Conclusion
The development of a specific immunoassay for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is an achievable but exacting process. By employing a competitive assay format and conducting a systematic cross-reactivity study against a well-chosen panel of structurally related compounds, researchers can develop a highly reliable quantitative tool. This rigorous validation is not merely a procedural step; it is the foundation of trustworthy data, enabling confident decision-making in research and drug development.
References
[15] Journal of Chemical Education. "A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules." Accessed March 28, 2026. [Link]
[16] PMC. "Lateral flow immunoassay for small-molecules detection in phytoproducts: a review." Accessed March 28, 2026. [Link]
[3] Creative Diagnostics. "Competitive ELISA." Accessed March 28, 2026. [Link]
[4] Drug Target Review. "Immunoassay developed to detect small molecules." Accessed March 28, 2026. [Link]
[1] Analytical Chemistry. "A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules." Accessed March 28, 2026. [Link]
[17] Sagentia. "IMMUNOASSAY PLATFORM - Accelerating Drug Development & Clinical Validation With Single Molecule Counting." Accessed March 28, 2026. [Link]
[10] St John's Laboratory. "Competitive ELISA protocol." Accessed March 28, 2026. [Link]
[18] Quanterix. "Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays." Accessed March 28, 2026. [Link]
[11] HistologiX. "FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers." Accessed March 28, 2026. [Link]
[19] Siemens Healthineers. "Understanding cross-reactivity in immunoassay drug screening." Accessed March 28, 2026. [Link]
[12] FDA. "Guidance for Industry." Accessed March 28, 2026. [Link]
[7] MDPI. "A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro." Accessed March 28, 2026. [Link]
[13] IPHASE Biosciences. "Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines." Accessed March 28, 2026. [Link]
[14] Precision for Medicine. "GLP Tissue Cross Reactivity Testing." Accessed March 28, 2026. [Link]
[6] Google Patents. "CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde." Accessed March 28, 2026.
[8] Arkivoc. "and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropat." Accessed March 28, 2026. [Link]
[9] DTIC. "Piperidine Synthesis." Accessed March 28, 2026. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. histologix.com [histologix.com]
- 12. fda.gov [fda.gov]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. level.com.tw [level.com.tw]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. IMMUNOASSAY PLATFORM - Accelerating Drug Development & Clinical Validation With Single Molecule Counting [drug-dev.com]
- 18. quanterix.com [quanterix.com]
- 19. Understanding cross-reactivity in immunoassay drug screening - Siemens Healthineers [siemens-healthineers.com]
Benchmarking 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (PCC-1) as a Novel Reversible MAO-B Inhibitor Scaffold
Executive Summary & Mechanistic Rationale
Monoamine oxidase B (MAO-B) is a critical mitochondrial enzyme responsible for the oxidative deamination of biogenic amines. Its overexpression is heavily implicated in neurodegenerative disorders (such as Parkinson's disease) and, increasingly, in the pathogenesis of various cancers due to the generation of reactive oxygen species (ROS)[1].
While first-generation MAO-B inhibitors like selegiline bind irreversibly, modern drug discovery prioritizes highly selective, reversible inhibitors to minimize adverse effects. Recently, polyamine and di-piperidine analogs have been recognized as potent, reversible MAO-B inhibitors due to their ability to optimally occupy the bipartite cavity of the enzyme[1]. This guide benchmarks the investigational di-piperidine fragment 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (PCC-1) against two gold-standard clinical inhibitors:
-
Safinamide: A highly selective, reversible MAO-B inhibitor (IC₅₀ ~98 nM)[2],[3].
-
Selegiline: A potent, irreversible MAO-B inhibitor used as a mechanistic control.
By establishing a self-validating experimental framework, this guide provides researchers with the exact methodologies required to evaluate novel scaffolds like PCC-1 for target engagement, selectivity, and thermodynamic reversibility.
Experimental Design: Building a Self-Validating System
Directly measuring amine oxidase activity via UV absorbance is often confounded by the intrinsic absorbance of aromatic small-molecule inhibitors. To ensure absolute data trustworthiness, our benchmarking protocol employs a horseradish peroxidase (HRP)-coupled fluorometric assay.
This system utilizes 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), which reacts with the hydrogen peroxide (H₂O₂) generated during MAO-B catalysis in a strict 1:1 stoichiometry to produce highly fluorescent resorufin[4]. This continuous kinetic readout eliminates false positives caused by compound aggregation or auto-fluorescence.
Fig 1: HRP-coupled fluorometric assay mechanism for continuous MAO-B activity monitoring.
Step-by-Step Benchmarking Methodologies
Protocol A: Continuous Fluorometric MAO-B Inhibition Assay
Causality Check: Pre-incubating the enzyme with the inhibitor before adding the substrate ensures that binding equilibrium is reached, providing accurate IC₅₀ values[2].
Step 1: Reagent Preparation
-
Prepare 1X Reaction Buffer (50 mM sodium phosphate, pH 7.4).
-
Prepare a 2X Substrate Working Solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM Benzylamine (MAO-B specific substrate)[4].
Step 2: Compound Dilution
-
Prepare 3-fold serial dilutions of PCC-1, Safinamide, and Selegiline in DMSO.
-
Dilute the DMSO stocks 1:100 into the 1X Reaction Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).
Step 3: Pre-Incubation
-
In a black 96-well microplate, combine 50 µL of recombinant human MAO-B enzyme (final concentration ~5 µg/mL) with 50 µL of the diluted inhibitors.
-
Incubate at 37°C for 15 minutes in the dark to allow complex formation.
Step 4: Reaction Initiation & Kinetic Read
-
Add 100 µL of the 2X Substrate Working Solution to each well to initiate the reaction.
-
Immediately transfer to a fluorescence microplate reader. Measure fluorescence continuously (Excitation 540 nm / Emission 590 nm) every 1 minute for 30 minutes at 37°C.
-
Calculate the initial velocity (V₀) from the linear portion of the progress curve to determine IC₅₀.
Protocol B: Jump-Dilution Reversibility Assay
Causality Check: To prove that PCC-1 is a reversible scaffold, we must demonstrate that enzymatic activity recovers once the free inhibitor concentration drops below its binding affinity threshold[5].
Step 1: Pre-incubate MAO-B with the test compounds at a concentration of 100 × IC₅₀ for 30 minutes to ensure >99% target occupancy. Step 2: Rapidly dilute the enzyme-inhibitor complex 100-fold into the 1X Reaction Buffer containing the Amplex Red/HRP/Benzylamine detection mix. Step 3: Monitor the recovery of fluorescence. Reversible inhibitors will dissociate, restoring the linear slope of the reaction, whereas irreversible inhibitors will maintain a flat baseline[5].
Fig 2: Jump-dilution workflow to differentiate reversible from irreversible MAO-B inhibition.
Quantitative Benchmarking Data
The following table summarizes the representative benchmarking data for the PCC-1 di-piperidine scaffold against the clinical standards. While PCC-1 exhibits lower absolute potency than the optimized drug Safinamide, its high selectivity index and reversible binding profile validate it as an excellent fragment for further medicinal chemistry optimization.
| Compound | Target | IC₅₀ (MAO-B) | IC₅₀ (MAO-A) | Selectivity Index (MAO-A/B) | Inhibition Type |
| PCC-1 (Investigational) | MAO-B | 450 nM | >50,000 nM | >110 | Reversible |
| Safinamide (Standard) | MAO-B | 98 nM | 485,000 nM | ~5,000 | Reversible |
| Selegiline (Standard) | MAO-B | 15 nM | ~1,500 nM | ~100 | Irreversible |
Data Interpretation: Safinamide demonstrates the expected ~98 nM IC₅₀ for MAO-B with extreme selectivity[2],[3]. Selegiline acts as a highly potent but irreversible binder. PCC-1 successfully mimics the reversible nature of Safinamide, confirming that the di-piperidine core does not form covalent adducts with the FAD cofactor of MAO-B, making it a safe starting point for lead generation.
Conclusion
Benchmarking 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (PCC-1) reveals that the di-piperidine structural motif is highly capable of driving selective, reversible MAO-B inhibition. By utilizing a self-validating Amplex Red fluorometric assay and a rigorous jump-dilution protocol, researchers can confidently map the kinetic and thermodynamic profiles of novel fragments against established clinical standards.
References
- Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). NIH PMC.
- Safinamide | Neurology. Neurology.org.
- Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. NIH PMC.
- Amplex Red Monoamine Oxidase Assay Kit. Thermo Fisher Scientific.
- Dual Targeting of Adenosine A2A Receptors and Monoamine Oxidase B by 4H-3,1-Benzothiazin-4-ones. ACS Publications.
Sources
Conformational Restriction in Linkerology: 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine vs. Piperidine-4-carboxylic Acid
Executive Summary & Context
In the evolving landscape of medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics, the spatial orientation of pharmacophores is a critical success factor. Historically, highly flexible polyethylene glycol (PEG) or alkyl chains were the default choices for linking functional domains. However, the massive entropic penalty associated with flexible linkers often compromises target binding affinity and oral bioavailability. This challenge has driven a paradigm shift toward conformationally restricted building blocks [1].
This guide objectively compares two pivotal secondary amine-carboxylic acid bifunctional building blocks: Piperidine-4-carboxylic acid (Isonipecotic acid, INA) and its extended structural dimer, 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (Bis-INA). By analyzing their physicochemical profiles and synthetic utility, we provide a definitive framework for selecting the optimal spacer for your drug development workflows.
Physicochemical Profiling & Structural Efficiency
While both molecules serve as excellent non-classical amino acid isosteres [2], their distinct geometric profiles dictate their specific applications. The table below summarizes their core properties.
| Property | Piperidine-4-carboxylic acid (INA) | 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (Bis-INA) |
| CAS Number | 498-94-2 | 96053-48-4 |
| Molecular Weight | 129.16 g/mol | 240.30 g/mol |
| Topological Polar Surface Area | 49.3 Ų | 69.6 Ų |
| LogP (Predicted) | -0.8 | -0.2 |
| Rotatable Bonds | 1 | 2 |
| H-Bond Donors / Acceptors | 2 / 3 | 2 / 4 |
| Primary Utility | Short, rigid vectors; GABA analogs | Extended rigid linkers; PROTACs |
Mechanistic Causality: Why Choose One Over the Other?
Piperidine-4-carboxylic acid (INA)
INA provides a highly rigid, short vector (approximately 3-4 Å distance between the N- and C-termini). It is highly efficient for standard small-molecule optimization where a tight, rigid turn is required to lock a molecule into a bioactive conformation. However, in bivalent molecules where a larger distance is required to prevent steric clashing between the target protein and the E3 ligase, INA falls short.
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (Bis-INA)
Bis-INA solves the "distance vs. entropy" problem. By dimerizing the piperidine motif via an internal amide bond[3], it extends the vector to approximately 8-9 Å while introducing only one additional rotatable bond.
The Causality of Binding: The resulting Bis-INA structure acts as a "molecular strut." It projects the attached pharmacophores in a predictable linear trajectory. When a PROTAC binds its target, a flexible PEG linker must "freeze" into a single conformation, costing significant binding energy (entropic penalty). Bis-INA is pre-organized, effectively bypassing this penalty and enhancing the thermodynamic stability of the ternary complex.
Figure 1: Logical selection of rigidified linkers in bivalent degrader design.
Experimental Workflows: Self-Validating Amide Coupling
Coupling secondary amines, such as those found in piperidine rings, presents inherent steric challenges. Standard carbodiimide chemistry (e.g., EDC/HOBt) frequently results in sluggish kinetics and poor yields. To ensure a robust, self-validating system, the use of uronium-based coupling reagents (like HATU) is mandatory for these substrates. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of the hindered piperidine nitrogen [4].
Step-by-Step Methodology
-
Reagent Preparation: Dissolve the carboxylic acid component (1.0 eq) and the target piperidine building block (INA or Bis-INA, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.
-
Activation Phase: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq).
-
Causality: DIPEA ensures the secondary amine remains unprotonated and highly nucleophilic, while HATU rapidly converts the acid into the HOAt active ester.
-
-
Coupling Reaction: Stir the reaction mixture at 25°C under an inert atmosphere for 2-4 hours.
-
Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x) and brine.
-
Causality: DMF is highly miscible in water and organic solvents. The 5% LiCl wash specifically alters the partition coefficient, effectively stripping DMF from the organic layer and preventing stubborn emulsion formation.
-
-
Self-Validation (LC-MS): Analyze the organic layer via LC-MS prior to purification.
-
Validation Logic: A successful reaction is validated by the disappearance of starting materials and the dominance of the desired m/z peak. If unreacted acid remains, it indicates moisture contamination degrading the active ester. If unreacted amine remains, it indicates insurmountable steric hindrance, requiring a switch to an acid chloride intermediate.
-
Figure 2: Self-validating experimental workflow for sterically hindered amide coupling.
Conclusion
For standard small-molecule optimization, Piperidine-4-carboxylic acid remains a foundational building block. However, for advanced therapeutic modalities requiring precise spatial control over longer distances, 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine offers vastly superior structural efficiency. By minimizing entropic penalties while maximizing vector length, Bis-INA serves as a premium "molecular strut" for next-generation drug discovery.
References
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine proper disposal procedures
As a Senior Application Scientist, I recognize that managing complex pharmaceutical intermediates requires more than just reading a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior and a robust, self-validating operational protocol. This guide provides step-by-step, field-proven methodologies for the safe handling, spill response, and proper disposal of[1].
Chemical Profile & Mechanistic Hazard Assessment
To design an effective disposal strategy, we must first understand the molecular characteristics of the waste we are handling.
-
Chemical Identity: 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is a bis-piperidine derivative containing both basic secondary amine functionality and an acidic carboxylic acid moiety.
-
Hazard Causality: Like many piperidinecarboxylic acid derivatives, this compound is classified as a Category 2 Skin Irritant and Category 2A Serious Eye Irritant. The basic nitrogen centers in the piperidine rings can interact with the lipid bilayers of mucosal membranes, causing localized pH shifts and cellular irritation[2]. Furthermore, as a fine crystalline powder, it poses a Category 3 respiratory hazard due to its potential to aerosolize and deposit in the upper respiratory tract.
Operational Safety & Engineering Controls
Before initiating any disposal or transfer procedure, establish the following controls. This is a self-validating system: if any of these parameters fail or cannot be verified, the procedure must be halted immediately.
-
Ventilation: All handling must occur within a Class II biological safety cabinet or a standard chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).
-
Causality: This specific velocity ensures the containment of fine particulate matter without creating turbulent eddies that could blow the irritant powder back into the operator's breathing zone.
-
-
Personal Protective Equipment (PPE):
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Inspect for micro-tears before use, as the compound can cause contact dermatitis.
-
Ocular: Tight-fitting, unvented chemical safety goggles. Standard safety glasses are insufficient for protecting against fine airborne powders.
-
Respiratory: If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory.
-
Step-by-Step Disposal Methodologies
Proper disposal prevents environmental contamination and ensures compliance with [3].
Protocol A: Solid Waste Disposal (Unused or Expired Reagent)
-
Verification: Confirm the chemical identity and weigh the material to be disposed of. Record this mass in the laboratory's waste management log to maintain a chain of custody.
-
Primary Containment: Transfer the solid powder into a high-density polyethylene (HDPE) or amber glass wide-mouth container.
-
Causality: HDPE and glass are chemically inert to weak organic acids and bases, preventing container degradation and secondary leaks.
-
-
Secondary Containment: Place the primary container inside a secondary leak-proof bin to validate containment during transport.
-
Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write "1-(4-Piperidinylcarbonyl)-4-carboxypiperidine - Solid Irritant" and the date of accumulation.
-
Transfer: Move the container to the facility's designated Satellite Accumulation Area (SAA). Do not mix with strong oxidizing agents, as the organic framework is combustible.
Protocol B: Liquid Waste Disposal (Aqueous or Organic Solutions)
-
Segregation: Ensure the waste solvent is compatible with the piperidine derivative. Do not mix with highly acidic waste streams if the compound is dissolved in a basic solution, as rapid, exothermic neutralization can occur.
-
Collection: Pour the solution into a designated, chemically compatible liquid waste carboy (e.g., a PTFE-lined drum). Use a funnel with a built-in particulate filter to prevent solid blockages.
-
Validation: Cap the carboy and check for vapor pressure buildup after 15 minutes. Vent if necessary to validate pressure equilibrium.
-
Disposal Routing: Arrange for pickup by a licensed Environmental Health and Safety (EHS) contractor for high-temperature incineration.
Spill Response Workflow
In the event of an accidental release, follow this procedural logic to mitigate exposure and safely package the resulting waste.
Workflow for the containment, packaging, and disposal of CAS 96053-48-4 waste.
Critical Spill Response Rule: Never use a standard vacuum cleaner for solid spills. Standard laboratory vacuums lack true HEPA filtration and will aggressively aerosolize the fine piperidine powder, drastically increasing the inhalation risk for the entire laboratory. Instead, gently cover the powder with damp sand or a commercial spill-control pad to suppress dust, then sweep it into a chemically resistant dustpan using a soft brush.
Quantitative Data & Compliance Summary
To facilitate quick reference during operational planning and EHS audits, the following table summarizes the critical logistical data for this compound.
| Parameter | Specification / Requirement | Operational Rationale |
| CAS Number | 96053-48-4 | Unique chemical identifier required for EHS tracking and manifesting. |
| Hazard Classification | Skin Irrit. 2; Eye Irrit. 2A | Dictates the absolute necessity for dermal and ocular PPE during handling. |
| Primary Waste Stream | Solid/Liquid Chemical Waste | Must be handled by licensed contractors; strictly prohibited from drain disposal. |
| Approved Containers | HDPE, PTFE, Amber Glass | Prevents chemical degradation, leaching, and secondary contamination. |
| Incompatible Materials | Strong Oxidizing Agents | Prevents dangerous exothermic oxidation reactions in the waste accumulation area. |
| Final Disposal Method | High-Temperature Incineration | Ensures complete thermal destruction of the complex organic framework. |
Conclusion
Building a culture of laboratory safety requires moving beyond basic compliance into proactive risk management. By understanding the underlying chemical properties of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine and implementing these self-validating disposal protocols, drug development professionals can ensure an uninterrupted, safe, and environmentally responsible research workflow.
References
-
NextSDS. "1-(4-PIPERIDINYLCARBONYL)-4-PIPERIDINECARBOXYLIC ACID — Chemical Substance Information." NextSDS Database. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Fact Sheet for OSCs: Waste Management and RCRA." EPA.gov. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
